C23H13F9N4O3S
Description
Overview of Nuclear Receptors and Orphan Receptors in Biological Systems
The nuclear receptor superfamily represents the largest class of transcription factors in eukaryotes, with 48 members identified in humans. nih.govresearchgate.net These proteins are intracellular transcription factors that play a pivotal role in converting endocrine and metabolic signals into transcriptional responses, thereby regulating a vast array of physiological processes including metabolism, development, reproduction, and electrolyte balance. nih.govindigobiosciences.com A significant portion of this superfamily is composed of "orphan receptors," so termed because their endogenous ligands have not yet been identified. nih.govindigobiosciences.comnih.gov The process of identifying ligands for these receptors, known as "reverse endocrinology," has led to the discovery of novel metabolic pathways. indigobiosciences.com Estrogen-Related Receptor Alpha (ERRα), also designated NR3B1, was the first orphan nuclear receptor to be discovered in 1988, identified based on its sequence homology to the Estrogen Receptor α (ERα). nih.govspandidos-publications.comtandfonline.com Despite this relationship, ERRα does not bind estrogens or other known natural ligands, solidifying its status as an orphan receptor. tandfonline.comwikipedia.orgwikipedia.org
Biological Significance of Estrogen-Related Receptor Alpha (ERRα) in Cellular Homeostasis and Disease Pathogenesis
Estrogen-Related Receptor Alpha (ERRα) is a critical transcription factor that regulates a wide array of genes, thereby controlling numerous metabolic pathways and other biological functions. tandfonline.com It is recognized as a key regulator of cellular energy metabolism, with significant implications for both normal physiology and the development of diseases. mdpi.comnih.gov ERRα's functions are diverse, encompassing the control of mitochondrial biogenesis, energy production, cell proliferation and differentiation, and it has been implicated in the onset and progression of various cancers. spandidos-publications.commdpi.comnih.gov The receptor often works in concert with other transcriptional factors and coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), to orchestrate complex gene expression programs. mdpi.comoup.com
ERRα plays a central role in maintaining energy balance, particularly in tissues with high metabolic rates and energy demands, such as the heart, skeletal muscle, kidney, and brown adipose tissue. tandfonline.commdpi.comendocrine-abstracts.org It is a master regulator of mitochondrial biogenesis and oxidative metabolism. mdpi.comoup.comendocrine-abstracts.org ERRα, often in partnership with its coactivator PGC-1α, directly activates the transcription of a vast network of genes involved in all facets of energy homeostasis. oup.comresearchgate.net This includes genes crucial for fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS). endocrine-abstracts.orgresearchgate.net For instance, ERRα is required for the expression of genes like Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which is involved in fatty acid β-oxidation. researchgate.netaacrjournals.org By controlling these fundamental metabolic pathways, ERRα ensures that cells can adapt to changing energy demands and maintain metabolic equilibrium. endocrine-abstracts.orgpnas.org
ERRα is intricately involved in the regulation of cell proliferation and differentiation, processes essential for normal development and tissue maintenance. nih.govspandidos-publications.com Its influence on these cellular processes is often linked to its primary role in metabolism, as cell division and differentiation are energy-intensive activities. mdpi.comfrontiersin.org For example, studies on mandibular condylar chondrocytes (MCCs) have shown that ERRα is an important regulator in their early proliferation and differentiation. spandidos-publications.com Overexpression of ERRα in these cells promoted proliferation. spandidos-publications.com In the context of cancer, ERRα's role in promoting cell proliferation is particularly significant. frontiersin.orgnih.gov It can regulate the transcription of genes that are critical effectors in cancer cell proliferation and metastasis, accommodating the high energetic needs of rapidly dividing tumor cells. frontiersin.orgnih.gov
The expression of ERRα varies significantly between healthy tissues and those affected by disease, particularly cancer. In healthy tissues, ERRα is most abundant in those with high metabolic activity and energy requirements. mdpi.comnih.govoup.com In contrast, its expression is often dysregulated in pathological states. Numerous studies have reported elevated ERRα expression in various cancers, where it frequently serves as a negative prognostic marker. nih.govnih.gov For instance, high levels of ERRα are associated with poorer outcomes in breast, ovarian, prostate, and gastric cancers. nih.govnih.govnih.gov In gastric cancer, ERRα expression is significantly higher in tumor tissues compared to adjacent normal tissues and correlates with advanced tumor staging and lower survival rates. aging-us.com Similarly, in ovarian cancer, higher ERRα expression is found in late-stage and high-grade tumors. nih.gov Conversely, in prostate cancer, while high ERRα is a negative prognostic factor, the related receptors ERRβ and ERRγ are found at significantly lower levels in cancerous lesions compared to benign tissue. nih.gov
Table 1: Differential Expression of ERRα in Healthy vs. Pathological Tissues
| Tissue Type | Condition | ERRα Expression Level | Clinical Significance | Source(s) |
|---|---|---|---|---|
| Healthy Tissues | ||||
| Heart, Kidney, Skeletal Muscle, Brown Adipose Tissue | Normal | High | Regulation of high energy metabolism | mdpi.comnih.govoup.com |
| Pathological Tissues | ||||
| Breast Cancer | ERα-negative tumors | Significantly Increased | Negative prognostic marker, correlates with aggressive tumors | oup.com |
| Ovarian Cancer | Late-stage, high-grade tumors | High | Promotes invasion and metastasis, potential predictive biomarker | nih.gov |
| Gastric Cancer | Tumor Tissue | Higher than adjacent normal tissue | Correlates with TNM staging and poor patient survival | aging-us.com |
Involvement in Cell Differentiation and Proliferation Control
Historical Context of XCT790 as a Pioneering Selective ERRα Inverse Agonist
The development of pharmacological modulators for orphan nuclear receptors like ERRα has been a significant challenge due to the absence of known natural ligands. The discovery of XCT790 marked a pivotal moment in the study of ERRα, providing the first potent and selective chemical tool to probe its biological functions. acs.orgnih.gov XCT790 is a synthetic small molecule that acts as an inverse agonist, meaning it reduces the constitutive activity of the receptor. acs.orgresearchgate.net Its identification was the result of screening chemical libraries for compounds that could inhibit ERRα's baseline transcriptional activity. researchgate.net The development of XCT790 was driven by the growing recognition of ERRα as a key regulator in metabolic diseases and cancer, making it an attractive therapeutic target. acs.orgnih.gov
XCT790 was identified through a series of biochemical and cell-based assays designed to find inhibitors of ERRα's constitutive activity. researchgate.net Initial screening identified a prototype compound which was then chemically modified to produce XCT790, a molecule with significantly improved potency. researchgate.net In transient transfection assays, XCT790 demonstrated an IC₅₀ (half-maximal inhibitory concentration) of approximately 300-500 nM against ERRα. researchgate.net Crucially, subsequent studies established its selectivity. XCT790 was shown to specifically disrupt the interaction between the ERRα ligand-binding domain (LBD) and a coactivator peptide in a dose-dependent manner. researchgate.net Further selectivity assays demonstrated that at concentrations effective against ERRα, XCT790 had no significant antagonistic activity on the closely related nuclear receptors ERRβ, ERRγ, or ERα, establishing it as a selective tool for studying ERRα. researchgate.net
Table 2: Selectivity Profile of XCT790
| Receptor Target | Activity | Potency (IC₅₀) | Assay Type | Source(s) |
|---|---|---|---|---|
| ERRα | Inverse Agonist | 300-500 nM | Cell-based transfection assay | researchgate.net |
| ERRβ | No significant antagonist activity | > 10 µM | Cell-based transfection assay | researchgate.net |
| ERRγ | No significant antagonist activity | > 10 µM | Cell-based transfection assay | researchgate.net |
| ERα | No significant antagonist activity | > 10 µM | Cell-based transfection assay | researchgate.net |
| ROR, RXR, PPARs | No significant antagonist activity | Not specified | Cell-based transfection assay | researchgate.net |
Rationale for XCT790's Development: Strategic Targeting of ERRα for Therapeutic Intervention
The development of the thiadiazoleacrylamide compound XCT790 was driven by the recognition of Estrogen-Related Receptor Alpha (ERRα) as a significant therapeutic target. acs.org ERRα, an orphan nuclear receptor, plays a pivotal role in regulating cellular energy homeostasis, differentiation, and various metabolic syndromes. nih.gov Its established involvement in the progression of several cancers, including breast, colon, prostate, and endometrial cancer, provided a strong rationale for developing a selective inhibitor. mdpi.comoncotarget.com In many of these cancers, elevated ERRα activity is correlated with poor prognosis and more aggressive tumor phenotypes. mdpi.comaacrjournals.org
Prior to the development of XCT790, the lack of selective pharmacological modulators for ERRα hindered the exploration of its full therapeutic potential. The strategic goal was to create a potent and selective tool to dissect the receptor's function and validate it as a drug target. XCT790 was the first compound identified as a selective inverse agonist for ERRα, demonstrating the ability to inhibit its activity with high specificity. nih.govmedchemexpress.com An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.
The primary mechanism of action for XCT790 involves binding to the ligand-binding domain of ERRα. acs.orgnih.gov This binding disrupts the crucial interaction between ERRα and its coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). acs.orgnih.govmedkoo.com This disruption is key because the ERRα/PGC-1α complex is a master regulator of mitochondrial biogenesis and oxidative phosphorylation, processes that are often dysregulated in cancer cells to meet their high energy demands. acs.orgaacrjournals.orgnih.gov By preventing the association of ERRα with its coactivators, XCT790 effectively downregulates the expression of ERRα target genes, thereby inhibiting the metabolic pathways that fuel tumor growth. aacrjournals.orgdovepress.com
Research has demonstrated that targeting ERRα with XCT790 leads to significant anti-cancer effects in various preclinical models. For instance, in breast cancer, XCT790 has been shown to inhibit cell proliferation and delay the growth of xenograft tumors. aacrjournals.orgoncotarget.comoncotarget.com Similarly, in adrenocortical carcinoma and endometrial cancer, XCT790 treatment resulted in reduced cell growth and tumor progression. mdpi.comnih.govmdpi.com These findings validated the strategic decision to target the ERRα signaling axis for cancer therapy. aacrjournals.org The compound's ability to induce cell death in chemotherapeutic-resistant cancer cells further underscored the therapeutic potential of this approach. medchemexpress.comapexbt.com
Interestingly, subsequent research revealed that XCT790 also acts as a potent mitochondrial uncoupler, an activity that is independent of its effects on ERRα. acs.orgnih.govwikipedia.org This uncoupling effect leads to a rapid depletion of cellular ATP. acs.orgnih.gov While this secondary mechanism can confound the interpretation of some experimental results, the initial and primary rationale for the synthesis of XCT790 was its specific and strategic targeting of ERRα. acs.orgnih.gov It remains a critical tool compound for investigating the biological roles of ERRα and for the development of new therapeutic strategies aimed at metabolic and proliferative disorders. dovepress.com
Interactive Data Table: Effects of XCT790 on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects of XCT790 | Key Findings | Citations |
| H295R | Adrenocortical Carcinoma | Reduced cell proliferation, impaired cell cycle progression, decreased mitochondrial mass and function, reduced tumor growth in xenografts. | Inhibition of ERRα leads to energy failure and necrotic cell death. | oncotarget.comnih.govmdpi.com |
| MDA-MB-231 | Triple-Negative Breast Cancer | Suppressed proliferation, induced mitochondrial-related apoptosis, inhibited tumor growth and lung metastasis in xenografts. | Targeted inhibition of ERRα suppresses EMT (Epithelial-Mesenchymal Transition). | oncotarget.comoncotarget.comresearchgate.net |
| MCF-7 | Breast Cancer | Decreased ERRα protein levels, inhibited cell proliferation, delayed xenograft growth. | Potentiates degradation of Estrogen Receptor Alpha (ERα) when used with other agents. | oncotarget.comaacrjournals.orgmedkoo.com |
| MES-SA/DX5 | Uterine Sarcoma (Chemoresistant) | Reduced cell viability, induced cell death. | Effective in cells resistant to conventional chemotherapy. | medchemexpress.com |
| Pancreatic Cancer Cells (various) | Pancreatic Cancer | Synergistically suppresses cell viability, proliferation, migration, and invasion when combined with gemcitabine (B846). | Combination therapy shows enhanced antitumor effects by inhibiting ERRα and the MEK/ERK pathway. | medsci.org |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNFOOGGLSBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F9N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426088 | |
| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725247-18-7 | |
| Record name | 3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725247-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of Xct790: On Target and Off Target Activities
Estrogen-Related Receptor Alpha (ERRα) Inverse Agonism
XCT790 functions as an inverse agonist of ERRα, meaning it binds to the receptor and reduces its constitutive transcriptional activity. tocris.comcaymanchem.comnih.govrndsystems.com This is achieved through several interconnected mechanisms.
Direct Association with the Ligand-Binding Domain of ERRα
XCT790 has been shown to bind directly to the ligand-binding domain (LBD) of ERRα. acs.orgnih.govapexbt.comoncotarget.comresearchgate.netresearchgate.netnih.gov Studies, including molecular dynamics simulations, indicate that XCT790 stretches into the ERRα ligand binding pocket, which is formed by helices H3 and H11. nih.govrsc.org This binding is crucial for its inhibitory activity. apexbt.comoncotarget.comresearchgate.netresearchgate.net
Disruption of ERRα-Coactivator Complexes
A key mechanism by which XCT790 inhibits ERRα activity is by disrupting the formation or stability of complexes between ERRα and its coactivators. acs.orgnih.govresearchgate.netresearchgate.net Upon binding to the LBD, XCT790 is thought to induce a conformation in ERRα that interferes with coactivator binding. nih.govnih.gov
Interference with Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α)/ERRα-Dependent Signaling
ERRα interacts significantly with coactivators like PGC-1α and PGC-1β to regulate gene expression, particularly those involved in energy metabolism and mitochondrial biogenesis. acs.orgnih.govpnas.orgdtic.milresearchgate.netaacrjournals.orgsci-hub.senih.gov XCT790 interferes with the interaction between ERRα and PGC-1α, thereby disrupting PGC-1α/ERRα-dependent signaling pathways. tocris.comcaymanchem.comresearchgate.netrndsystems.compnas.orgresearchgate.netsci-hub.se This interference is a central aspect of XCT790's mechanism as an inverse agonist. caymanchem.comrndsystems.compnas.org
Inhibition of PGC-1α-Induced Gene Expression (e.g., Monoamine Oxidase A and B)
The disruption of the ERRα-PGC-1α complex by XCT790 leads to the inhibition of gene expression that is normally induced by PGC-1α in conjunction with ERRα. tocris.comcaymanchem.comrndsystems.compnas.org Examples of genes whose PGC-1α-induced expression is inhibited by XCT790 include Monoamine Oxidase A (MAOA) and Monoamine Oxidase B (MAOB). tocris.comcaymanchem.comrndsystems.compnas.orgnih.gov Studies have shown that XCT790 can significantly reduce the mRNA expression levels of MAOB in a dose-dependent manner in certain cell lines. pnas.orgnih.gov
Downregulation of Constitutive ERRα Transcriptional Activity
ERRα is known to possess constitutive transcriptional activity, meaning it can activate gene expression even in the absence of a known endogenous ligand. researchgate.netnih.govdtic.mil XCT790 acts to downregulate this constitutive activity. tocris.comcaymanchem.comnih.govrndsystems.com This downregulation is achieved through the mechanisms described above, including direct binding to the LBD and disruption of coactivator interactions, which likely induces a repressive conformation in the receptor. nih.gov
Induction of Ubiquitin-Dependent Proteasomal Degradation of ERRα
Here is a summary of the concentrations and effects of XCT790 on ERRα and related pathways as described in the search results:
| Effect | Concentration Range (approximate) | References |
| Selective ERRα inverse agonist (IC50) | ~300-500 nM, ~400 nM, 0.37 μM | tocris.comcaymanchem.commedchemexpress.comresearchgate.netrndsystems.com |
| No significant inhibition of ERRγ, ERα, ERβ | Below 10 μM | tocris.comcaymanchem.commedchemexpress.comrndsystems.comapexbt.com |
| Disrupts ERRα-Coactivator Complexes | Not specified | acs.orgnih.govresearchgate.netresearchgate.net |
| Interferes with PGC-1α/ERRα-dependent signaling | Not specified | tocris.comcaymanchem.comrndsystems.compnas.org |
| Inhibits PGC-1α induction of ERRα gene expression | 10 μM | pnas.org |
| Inhibits PGC-1α induction of MAOB gene expression | 10 μM, 20 μM, 50 μM | pnas.orgnih.gov |
| Downregulates constitutive ERRα transcriptional activity | Not specified | tocris.comcaymanchem.comrndsystems.com |
| Induces proteasomal degradation of ERRα | 1, 5, 10 μM | caymanchem.comnih.govapexbt.comresearchgate.net |
| Inhibits proliferation of cancer cells | 5 μM, 13.3-13.7 μM (IC50 at 48h) | oncotarget.com |
| Mitochondrial uncoupling (potent, fast-acting) | Nanomolar range, >25-fold lower than ERRα inhibition doses | acs.orgnih.govnih.govwikipedia.orgdiscoverx.com |
| Activates AMPK (dose-dependent, ERRα-independent) | >25-fold lower than ERRα inhibition doses | acs.orgnih.govnih.govdiscoverx.com |
XCT790 is a synthetic chemical compound initially developed as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) discoverx.comwikipedia.org. Its development was driven by the recognition of ERRα's significant role in regulating cellular differentiation, energy homeostasis, and metabolic syndromes wikipedia.orgnih.gov. The proposed mechanism for its ERRα inhibitory activity involves disrupting ERRα-coactivator complexes by binding to the inferred ligand-binding domain of ERRα nih.gov. While widely used as a tool compound to investigate ERRα's biological functions, subsequent research has revealed significant ERRα-independent pharmacological activities, particularly concerning mitochondrial function wikipedia.orgnih.govacs.org.
XCT790 exhibits both on-target activity related to ERRα and significant off-target effects, primarily impacting mitochondrial bioenergetics wikipedia.orgnih.govacs.org.
Potentiation of Estrogen Receptor Alpha (ERα) Degradation when Co-administered with Fulvestrant (ICI182,780)
XCT790 has been shown to potentiate the degradation of estrogen receptor alpha (ERα) induced by ICI182,780 (Fulvestrant) nih.gov. Fulvestrant is a pure anti-estrogen utilized in the adjuvant therapy of breast cancer, known to inhibit ERα transcriptional activity and induce its proteasome-dependent degradation, a process considered essential for its antiproliferative effects nih.gov. While XCT790 does not directly influence the steady-state levels of ERα on its own, its co-administration with ICI182,780 enhances the degradation of ERα nih.gov. This suggests that combining XCT790 with Fulvestrant could potentially increase the efficacy of Fulvestrant in treating ERα-dependent pathologies, such as breast cancer nih.gov.
ERRα-Independent Pharmacological Activities of XCT790
Independent of its inhibitory effects on ERRα, XCT790 functions as a potent mitochondrial uncoupler discoverx.comwikipedia.orgnih.govacs.org. This activity occurs at concentrations significantly lower than those typically used to inhibit ERRα nih.govacs.org.
Mitochondrial Uncoupling Activity as a Proton Ionophore
XCT790 acts as a proton ionophore, disrupting the mitochondrial transmembrane electrochemical gradient discoverx.comwikipedia.org. This mechanism is similar to that of other chemical uncouplers like FCCP and CCCP wikipedia.orgnih.govacs.org.
The mitochondrial uncoupling activity of XCT790 leads to a rapid depletion of cellular ATP pools discoverx.comwikipedia.orgnih.govacs.orgresearchgate.net. This effect has been observed to occur within minutes of exposure to XCT790 acs.org.
| Effect | Observation Timepoint | Search Snippet Index |
|---|---|---|
| Decrease in ATP concentration | Within 20 minutes | acs.org |
| Fast drop in ATP production | Consequent to uncoupling | discoverx.comwikipedia.org |
The rapid depletion of ATP caused by mitochondrial uncoupling results in the potent activation of AMP-Activated Protein Kinase (AMPK) discoverx.comwikipedia.orgnih.govacs.orgresearchgate.net. This activation is dose-dependent and occurs independently of ERRα activity nih.govacs.orgresearchgate.net. Studies have shown AMPK activation within 5 minutes of XCT790 exposure at concentrations as low as 390 nM acs.org.
| Effect | Mechanism Linked To | ERRα Dependence | Observation Details | Search Snippet Index |
|---|---|---|---|---|
| AMPK activation | Secondary to ATP depletion | Independent | Dose-dependent, within 5 minutes, at concentrations as low as 390 nM | discoverx.comwikipedia.orgnih.govacs.orgresearchgate.net |
XCT790 induces a concomitant increase in oxygen consumption rates (OCR), suggesting the uncoupling of the mitochondrial electron transport chain wikipedia.orgnih.govacs.orgresearchgate.net. An elevated OCR has been observed as early as 8 minutes after XCT790 exposure acs.org. This increased OCR is insensitive to ATP synthase inhibitors like oligomycin (B223565) but collapses in the presence of complex I inhibitor rotenone, further supporting the uncoupling mechanism acs.org.
| Observation | Interpretation | Sensitivity to Inhibitors | Search Snippet Index |
|---|---|---|---|
| Increased Oxygen Consumption Rates | Uncoupling of electron transport chain | Insensitive to oligomycin, collapses with rotenone | wikipedia.orgnih.govacs.orgresearchgate.net |
Consistent with its role as a mitochondrial uncoupler, XCT790 decreases mitochondrial membrane potential wikipedia.orgnih.govacs.orgresearchgate.netnih.govoncotarget.com. Direct measurements using fluorescent dyes like MitoTracker CMXRos have demonstrated a dose-dependent inhibition of mitochondrial membrane potential by XCT790 acs.org. This effect occurs rapidly and is independent of ERRα activity nih.govacs.org.
| Effect | Method of Measurement | Dependence on ERRα | Search Snippet Index |
|---|---|---|---|
| Decreased Mitochondrial Membrane Potential | MitoTracker CMXRos, JC-1 | Independent | wikipedia.orgnih.govacs.orgresearchgate.netnih.govoncotarget.com |
ERRα-Independent Pharmacological Activities of XCT790
Mitochondrial Uncoupling Activity as a Proton Ionophore
Structural Commonalities and Functional Analogies with Established Chemical Uncouplers (e.g., FCCP, CCCP)
XCT790 shares structural features with established chemical uncouplers such as Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). acs.orgnih.gov FCCP and CCCP are well-known proton ionophores that disrupt mitochondrial transmembrane electrochemical gradients by transporting hydrogen ions across the membrane. wikipedia.orgwikipedia.orgtocris.comnih.govnih.gov This protonophoric activity is the basis of their uncoupling function, as it dissipates the proton gradient necessary for ATP synthesis via oxidative phosphorylation. wikipedia.org
The biological activity of XCT790 as a mitochondrial uncoupler, coupled with its structural similarities to FCCP and CCCP, strongly suggests that its mode of action as an uncoupler is also likely through direct action as a proton ionophore. acs.orgnih.govnih.govresearchgate.net This functional analogy highlights that despite being developed as an ERRα inverse agonist, XCT790 possesses a distinct and potent activity characteristic of classical mitochondrial uncoupling agents.
Confounding Effects of Dual Mechanisms on XCT790's Observed Biological Responses
The presence of two distinct molecular mechanisms – ERRα inverse agonism and mitochondrial uncoupling – can lead to confounding effects when interpreting the biological responses observed upon XCT790 treatment. wikipedia.orgnih.govmybiosource.comresearchgate.net While XCT790 is widely used as a tool compound to investigate the role of ERRα, its potent uncoupling activity can independently influence cellular processes, particularly those related to energy metabolism. acs.orgnih.govresearchgate.net
For instance, the activation of AMP-activated protein kinase (AMPK), a key energy sensor, is observed with XCT790 treatment. wikipedia.orgacs.orgnih.govdiscoverx.comnih.gov This activation is secondary to the inhibition of energy production caused by mitochondrial uncoupling and the consequent depletion of cellular ATP, rather than a direct effect of ERRα inhibition. acs.orgnih.govnih.gov This occurs at concentrations significantly lower than those typically used to target ERRα, indicating that the uncoupling effect is the primary driver of AMPK activation. acs.orgnih.govnih.gov
Studies have shown that the effects of XCT790 on cellular processes like proliferation and apoptosis, initially attributed solely to ERRα inhibition, may be influenced or even primarily driven by its uncoupling activity, especially at higher concentrations. acs.orgnih.govresearchgate.netyu.edu For example, XCT790 has been shown to decrease mitochondrial membrane potential and induce mitochondrial-related apoptosis in certain cancer cells. dovepress.comyu.edu These effects are consistent with mitochondrial dysfunction induced by uncoupling.
Biological and Pathophysiological Effects of Xct790 in Research Models
Antineoplastic and Antiproliferative Activities
XCT790 exhibits notable effects on cancer cells by inhibiting their growth and proliferation. oncotarget.comoncotarget.com These activities are primarily linked to its ability to modulate ERRα, a nuclear receptor implicated in cellular metabolism and proliferation. nih.govoncotarget.com
Research has consistently shown that XCT790 can inhibit the proliferation of a wide range of cancer cell lines. This broad-spectrum activity suggests that its mechanism of action targets a fundamental process common to many types of cancer. nih.gov
A significant finding is the efficacy of XCT790 in both hormone-dependent and hormone-independent cancer models. For instance, in breast cancer research, XCT790 has been shown to block the proliferation of hormone-dependent MCF-7 cells as well as hormone-independent MDA-MB-231 cells. nih.gov Its activity extends to other cancer types, including prostate carcinoma (PC3 and LNCaP cells) and colon carcinoma (HCT116 cells). nih.gov In adrenocortical carcinoma (ACC) cells, which can be influenced by hormones, XCT790 has also demonstrated growth inhibitory effects. mdpi.commdpi.com Furthermore, studies on triple-negative breast cancer (TNBC) cells, which are by definition hormone-receptor negative, have shown that XCT790 inhibits their proliferation. oncotarget.comnih.gov This indicates that the antiproliferative action of XCT790 is not solely reliant on interfering with traditional hormone signaling pathways. nih.gov
Table 1: Effect of XCT790 on Various Cancer Cell Lines
| Cell Line | Cancer Type | Hormone Receptor Status | Effect of XCT790 | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Carcinoma | Hormone-Dependent (ERα-positive) | Inhibition of proliferation | nih.govoncotarget.com |
| MDA-MB-231 | Breast Carcinoma | Hormone-Independent (Triple-Negative) | Inhibition of proliferation | nih.govoncotarget.comnih.gov |
| BT-549 | Breast Carcinoma | Hormone-Independent (Triple-Negative) | Inhibition of proliferation | oncotarget.comnih.gov |
| PC3 | Prostate Carcinoma | Hormone-Independent | Inhibition of proliferation | nih.gov |
| LNCaP | Prostate Carcinoma | Hormone-Dependent | Inhibition of proliferation | nih.gov |
| HCT116 | Colon Carcinoma | Not specified | Inhibition of proliferation | nih.gov |
| H295R | Adrenocortical Carcinoma | Not specified | Inhibition of proliferation | oncotarget.commdpi.com |
| HEC-1A | Endometrial Cancer | ERα-Negative | Inhibition of proliferation | nih.gov |
| KLE | Endometrial Cancer | ERα-Negative | Inhibition of proliferation | nih.gov |
| MUC-1 | Adrenocortical Carcinoma | Mitotane-Resistant | Inhibition of proliferation | mdpi.com |
| SW13 | Adrenocortical Carcinoma | Not specified | Inhibition of proliferation | mdpi.com |
XCT790 has been observed to inhibit cell proliferation induced by various growth factors. For example, it can block the proliferation of LNCaP prostate cancer cells that is stimulated by epidermal growth factor (EGF). nih.gov In adrenocortical carcinoma cells, where insulin-like growth factor 2 (IGF-II) is a key driver of proliferation, the signaling pathways of growth factors and estrogen receptors are interconnected. mdpi.com XCT790's ability to inhibit these cells suggests an interference with growth factor-mediated signaling. mdpi.com This suggests that XCT790's mechanism is not limited to counteracting hormone-induced growth but also extends to pathways activated by other potent mitogens. nih.gov
A key mechanism through which XCT790 exerts its antiproliferative effects is by regulating the cell cycle, leading to arrest at specific checkpoints. nih.govaxonmedchem.com
A consistent finding across multiple studies is that XCT790 blocks the transition of cells from the G1 phase to the S phase of the cell cycle. nih.govaxonmedchem.com This G1/S arrest prevents cells from entering the DNA synthesis phase, thereby halting their proliferation. This effect has been demonstrated in various cell lines, including MCF-7 breast cancer cells. nih.gov The arrest in the G1 phase is a critical control point and is often dysregulated in cancer. plos.org In some cancer models, such as triple-negative breast cancer cells, XCT790 has been shown to decrease the percentage of cells in the G2/M phase, while in pancreatic cancer cells, it elevates the percentage of cells in the G0/G1 phase. nih.govmedsci.org
The blockade of the cell cycle by XCT790 is mediated by the upregulation of key cell cycle inhibitors. nih.gov Research has shown that XCT790 induces the expression of p21waf/cip1 at the protein, mRNA, and promoter levels in an ERRα-dependent manner. nih.gov This induction of p21 leads to an accumulation of the hypophosphorylated, active form of the Retinoblastoma (Rb) protein, which in turn blocks the G1/S transition. nih.gov The upregulation of p21 by XCT790 has been observed to be independent of the tumor suppressor p53. nih.gov In some cell lines where p21 is not induced, such as MDA-MB-231, XCT790 has been shown to enhance the expression of a related cell cycle inhibitor, p27. nih.gov Furthermore, in triple-negative breast cancer and pancreatic cancer models, XCT790 treatment leads to increased protein levels of both p21 and p27. oncotarget.comnih.govmedsci.org
Cell Cycle Regulation and Arrest
Evidence for p53-Independent Pathways in p21 Induction
Research has demonstrated that the compound XCT790 can induce the expression of the cell cycle inhibitor p21 in a manner that is independent of the tumor suppressor protein p53. nih.govnih.gov In studies using MCF7 breast cancer cells, which have wild-type p53, XCT790 treatment resulted in an increase in p21 protein levels. nih.gov To confirm the p53-independence of this effect, experiments were conducted in MCF7 cells where p53 expression was silenced using short hairpin RNA. nih.gov Even in the absence of p53, XCT790 was still able to induce p21 expression, indicating that the p53 pathway is not required for this particular action of XCT790. nih.gov This p53-independent induction of p21 suggests that XCT790 utilizes alternative signaling pathways to regulate cell cycle progression. nih.govnih.gov The induction of p21 has been observed at the protein, mRNA, and promoter levels. nih.govnih.gov
Accumulation of Hypophosphorylated Retinoblastoma Protein (Rb)
A key consequence of the XCT790-induced increase in p21 is the accumulation of the hypophosphorylated form of the Retinoblastoma protein (Rb). nih.govnih.gov The Rb protein is a critical regulator of the G1/S phase transition in the cell cycle, and its activity is controlled by its phosphorylation state. When hyperphosphorylated, Rb is inactive, allowing the cell cycle to proceed. Conversely, in its hypophosphorylated state, Rb is active and binds to E2F transcription factors, thereby halting the cell cycle in the G1 phase. researchgate.net
Studies have shown that treatment with XCT790 leads to a noticeable increase in the levels of hypophosphorylated Rb. nih.govresearchgate.net For instance, in H295R adrenocortical carcinoma cells, a 48-hour treatment with XCT790 resulted in the Rb protein showing a hypophosphorylated status, which was consistent with an observed arrest at the G1/S transition of the cell cycle. researchgate.net This effect on Rb phosphorylation is a direct downstream consequence of the induction of cyclin-dependent kinase (CDK) inhibitors like p21. nih.gov
Table 1: Effect of XCT790 on Cell Cycle Regulatory Proteins
| Cell Line | Treatment | Observed Effect on p21 | Observed Effect on Rb | Reference |
| MCF7 | XCT790 | Increased expression (p53-independent) | Accumulation of hypophosphorylated form | nih.gov |
| H295R | XCT790 (48h) | Not specified | Hypophosphorylated status | researchgate.net |
Induction of Apoptosis and Programmed Cell Death
XCT790 has been shown in various research models to induce apoptosis, or programmed cell death, through multiple interconnected pathways.
Activation of Mitochondrial-Related Apoptosis Pathways
A primary mechanism by which XCT790 induces apoptosis is through the activation of the mitochondrial pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov In studies on triple-negative breast cancer (TNBC) cells, XCT790 treatment led to a time-dependent increase in apoptosis, which correlated with a decrease in ΔΨm. nih.gov The disruption of mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. nih.gov
Furthermore, XCT790 treatment has been associated with changes in the expression of Bcl-2 family proteins, which are key regulators of mitochondrial apoptosis. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 has been observed following XCT790 treatment in xenograft models of TNBC. nih.govoncotarget.com The downregulation of Bcl-2, coupled with the upregulation of pro-apoptotic proteins like Bad and Bax, shifts the cellular balance towards apoptosis. nih.gov
Generation of Reactive Oxygen Species (ROS) and Subsequent Oxidative Stress Response
The generation of reactive oxygen species (ROS) is a significant contributor to XCT790-induced cell death. nih.govnih.gov XCT790 treatment has been shown to increase the production of ROS in various cancer cell lines, including TNBC and hepatocarcinoma cells. nih.govnih.govresearchgate.net This increase in ROS is thought to be mediated, at least in part, by the inhibition of antioxidant enzymes such as superoxide (B77818) dismutase 1 and 2 (SOD1/2). nih.gov
The resulting oxidative stress plays a crucial role in mediating the apoptotic effects of XCT790. nih.govnih.gov The use of ROS scavengers has been shown to abolish XCT790-induced endoplasmic reticulum stress and growth arrest, highlighting the central role of ROS in these processes. nih.gov The production of ROS appears to be an upstream event that triggers other apoptotic pathways. nih.govnih.gov
Activation of Endoplasmic Reticulum (ER) Stress Response (e.g., ATF4/6, XBP-1, CHOP)
In addition to the mitochondrial pathway, XCT790 can induce apoptosis through the activation of the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). nih.gov In TNBC cells, treatment with XCT790 led to a significant and sustained increase in the protein levels of key ER stress markers, including activating transcription factor 4 (ATF4), activating transcription factor 6 (ATF6), X-box binding protein 1 (XBP-1), and C/EBP-homologous protein (CHOP). nih.govresearchgate.netoncotarget.com
The upregulation of these proteins indicates that XCT790 disrupts ER homeostasis, leading to an accumulation of unfolded or misfolded proteins. nih.gov Persistent or excessive ER stress can trigger apoptosis. nih.gov The connection between ROS and ER stress is also evident, as ROS scavengers have been shown to attenuate the XCT790-induced ER stress response, suggesting that ROS generation acts as an upstream signal for the activation of this pathway. nih.gov
Table 2: Upregulation of ER Stress Markers by XCT790 in TNBC Cells
| Cell Line | Treatment | Upregulated Proteins | Reference |
| MDA-MB-231 | 5 μM XCT790 | ATF4, ATF6, XBP-1, CHOP | nih.govresearchgate.net |
| BT-549 | 5 μM XCT790 | ATF4, ATF6, XBP-1, CHOP | nih.govresearchgate.net |
Role of Caspase Activation in XCT790-Induced Cell Death
The induction of apoptosis by XCT790 often culminates in the activation of caspases, a family of proteases that execute the final stages of programmed cell death. nih.govnih.gov Studies have shown that XCT790-induced cell death is associated with the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3 and caspase-7. nih.gov For example, in HepG2 hepatocarcinoma cells, XCT790 treatment led to ROS-mediated activation of caspases 3/7, 8, and 9. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another indicator of caspase-dependent apoptosis that has been observed in conjunction with XCT790 treatment. nih.gov
However, it is worth noting that in some cellular contexts, XCT790-induced cell cycle arrest may not be followed by the activation of apoptotic pathways. In one study using H295R adrenocortical carcinoma cells, XCT790 treatment induced a G1/S phase arrest but did not lead to the activation of caspase-3/7 or cleavage of PARP-1, suggesting the possibility of caspase-independent mechanisms of cell death or a cytostatic rather than cytotoxic effect in this particular cell line. researchgate.netoncotarget.com
Inhibition of Angiogenesis
The chemical compound XCT790 has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, in various research models. nih.govmedchemexpress.comselleckchem.com This process is crucial for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. waocp.com The anti-angiogenic properties of XCT790 are linked to its function as an inverse agonist of the Estrogen-Related Receptor α (ERRα). nih.govmedchemexpress.comselleckchem.com
Studies have shown that XCT790 can significantly inhibit tumor growth and angiogenesis in in vivo xenograft models of endometrial and pancreatic cancer. nih.govnih.gov In endometrial cancer models, XCT790 was found to inhibit the transcriptional activity of the vascular endothelial growth factor (VEGF) gene, a key regulator of angiogenesis. nih.gov Furthermore, in breast cancer stem cell-like cells, inhibition of ERRα by XCT790 has been shown to suppress angiogenesis. nih.gov This is achieved by downregulating the expression of pro-angiogenic markers. nih.gov
Research has specifically highlighted the role of XCT790 in modulating pro-angiogenic factors within breast cancer stem cells (BCSCs). nih.gov Treatment of BCSCs with XCT790 leads to a significant downregulation in the expression of key molecular markers of angiogenesis, including Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2). nih.govsigmaaldrich.com
VEGF-A is a potent signaling protein that stimulates the formation of blood vessels. frontiersin.orgnih.gov Ang-2 is also involved in the process of angiogenesis, often working in concert with VEGF-A. sigmaaldrich.com By reducing the expression of these markers, XCT790 effectively hampers the angiogenic capabilities of breast cancer stem cells. nih.gov This was demonstrated in a chorioallantoic membrane assay, where conditioned media from XCT790-treated cells significantly inhibited the formation and length of blood vessels. nih.gov The inhibition of these pro-angiogenic markers suggests a targeted mechanism by which XCT790 exerts its anti-angiogenic effects in the context of breast cancer. nih.gov
Reduction of Cell Tumorigenicity in In Vivo Preclinical Models
XCT790 has been shown to effectively reduce the tumorigenicity of cancer cells in several in vivo preclinical models. semanticscholar.orgoncotarget.com In a xenograft model using H295R adrenocortical carcinoma cells, treatment with XCT790 resulted in a significant reduction in tumor growth compared to the control group. semanticscholar.org This was evidenced by both a decrease in tumor volume and mass. semanticscholar.org Similarly, in a xenograft model of ERα-negative endometrial cancer, XCT790 significantly inhibited in vivo tumor growth. nih.gov
Further studies using a triple-negative breast cancer (TNBC) xenograft model demonstrated that XCT790 significantly inhibited the progression of tumors. oncotarget.com The average tumor size in the XCT790-treated group was significantly smaller than that of the control group. oncotarget.com In a pancreatic cancer xenograft model, both XCT790 alone and in combination with gemcitabine (B846) significantly reduced the size and weight of tumors. nih.gov Additionally, in a castration-resistant prostate cancer (CRPC) xenograft model, inhibition of ERRα, the target of XCT790, was shown to suppress castration-resistant tumor growth. thno.org These findings across different cancer types underscore the potential of XCT790 to reduce cell tumorigenicity in vivo.
Table 1: Effect of XCT790 on Tumor Growth in In Vivo Models
| Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|
| Adrenocortical Carcinoma | H295R Xenograft | Significant reduction in tumor growth, volume, and mass. | semanticscholar.org |
| Endometrial Cancer | HEC-1A Xenograft | Significantly inhibited in vivo tumor growth. | nih.gov |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Significantly inhibited tumor progression and reduced tumor volume. | oncotarget.com |
| Pancreatic Cancer | PaTu8988 Xenograft | Reduced tumor size and weight, with a synergistic effect when combined with gemcitabine. | nih.gov |
| Castration-Resistant Prostate Cancer | LNCaP Xenograft | Inhibition of ERRα (target of XCT790) suppressed castration-resistant growth. | thno.org |
Metabolic Reprogramming and Energetic Modulation
Alterations in Cellular ATP Levels and Energy Production Pathways
XCT790 significantly impacts cellular energy metabolism, primarily by altering ATP levels and disrupting energy production pathways. acs.orgnih.gov A key effect of XCT790 is the rapid depletion of cellular ATP. acs.orgnih.govresearchgate.net This reduction in ATP concentration has been observed in various cell lines, including melanoma and adrenocortical carcinoma cells. acs.orgmdpi.comoncotarget.com For instance, in MNT1 melanoma cells, a decrease in ATP levels was detected within 20 minutes of exposure to XCT790. acs.orgnih.gov
This depletion of ATP is a consequence of XCT790's action as a potent mitochondrial uncoupler. acs.orgnih.govnih.gov It disrupts the mitochondrial electron transport chain, uncoupling oxygen consumption from ATP production. acs.orgnih.gov This leads to an increase in oxygen consumption rates while cellular ATP pools are rapidly diminished. acs.orgnih.gov The compound is believed to act as a proton ionophore, dissipating the mitochondrial membrane potential necessary for ATP synthesis. acs.orgnih.govnih.gov These effects on energy production are largely independent of its role as an ERRα inverse agonist. acs.orgnih.gov
Shifts in the Contribution of Glycolysis and Oxidative Phosphorylation to Cellular ATP
The disruption of mitochondrial function by XCT790 leads to significant shifts in the primary pathways for cellular ATP production. With oxidative phosphorylation (OXPHOS) impaired due to mitochondrial uncoupling, cells often compensate by increasing their reliance on glycolysis. nih.govmdpi.com
In adrenocortical carcinoma (ACC) cells, treatment with XCT790 was shown to reduce the contribution of OXPHOS to ATP production and concurrently increase the amount of ATP derived from glycolysis. mdpi.com This metabolic shift was also observed in MCF7 breast cancer cells, where XCT790 treatment led to a significant reduction in both the oxygen consumption rate (OCR), a measure of OXPHOS, and the extracellular acidification rate (ECAR), a marker of glycolysis, ultimately shifting the cells to a more metabolically quiescent state. oncotarget.com In some cell lines, such as SW13 ACC cells, XCT790 decreased both OCR and ECAR values. mdpi.comresearchgate.net However, in mitotane-resistant MUC-1 cells, while total ATP content was unaffected, a high dose of XCT790 induced a shift from a balanced energy state to an increased glycolytic function. mdpi.com This suggests that XCT790 induces a maximal adaptive lactate (B86563) production downstream of the defects in mitochondrial respiration. nih.gov
Table 2: Metabolic Shift Induced by XCT790 in Cancer Cell Lines
| Cell Line | Effect on OXPHOS (OCR) | Effect on Glycolysis (ECAR) | Shift in ATP Source | Reference |
|---|---|---|---|---|
| H295R (Adrenocortical Carcinoma) | Reduced contribution to ATP | Increased ATP derived from glycolysis | Shift towards glycolysis | mdpi.com |
| SW13 (Adrenocortical Carcinoma) | Decreased | Decreased | Overall reduction in energy metabolism | mdpi.comresearchgate.net |
| MUC-1 (Mitotane-Resistant Adrenocortical Carcinoma) | Not specified | Increased glycolytic function at high doses | Shift towards glycolysis | mdpi.com |
| MCF7 (Breast Cancer) | Greatly reduced | Significantly reduced | Shift towards metabolic quiescence | oncotarget.com |
Influence on Mitochondrial Biogenesis and Function (beyond uncoupling)
In adrenocortical carcinoma cells, XCT790 treatment led to a reduction in the expression of PGC-1α, a crucial factor for mitochondrial biogenesis, which was followed by a decrease in mitochondrial mass. oncotarget.com This was confirmed by the reduced expression of TOM20, a reliable marker of mitochondrial mass. oncotarget.com Similarly, in L6 myotubes, XCT790 treatment reduced the expression of PGC-1α and suppressed mitochondrial biogenesis. acs.org In MCF7 breast cancer cells, XCT790 was used as a tool to inhibit mitochondrial biogenesis, which in turn blocked the formation of mammospheres, a characteristic of cancer stem cells. oncotarget.com This suggests that by inhibiting the ERRα-PGC1α signaling pathway, XCT790 can effectively suppress the generation of new mitochondria, which is critical for the survival and propagation of certain cancer cells. oncotarget.comwikipedia.org
XCT790 is a synthetic molecule identified as a specific inverse agonist of the Estrogen-Related Receptor α (ERRα). nih.gov It functions by disrupting the interaction between ERRα and its coactivator, PGC-1α, leading to the downregulation of ERRα target genes. nih.gov This compound has been utilized as an investigational tool in various research models to explore the biological roles of ERRα.
Modulation of Glucose Uptake
XCT790 has been shown to influence glucose metabolism. In C2C12 myotubes, treatment with XCT790 was found to enhance basal glucose uptake. nih.govacs.org This effect is attributed to the increased production of reactive oxygen species (ROS), which in turn induces the expression of glucose transporters 1, 2, and 5. The rise in ROS also leads to an increase in uncoupling protein 3, resulting in a reduced mitochondrial membrane potential. In CD4+ T cells, inhibition of ERRα with XCT790 led to a broad decrease in the expression of genes involved in glucose metabolism and the electron transport chain. pnas.org Specifically, while resting T cells showed similar levels of Glut1 expression and glucose uptake, ERRα-deficient T cells or those treated with XCT790 failed to up-regulate glucose uptake and Glut1 protein expression upon stimulation. pnas.org
Role in Cancer Stem Cell Biology
Cancer stem cells (CSCs) are a subpopulation of tumor cells that drive tumor initiation, invasion, metastasis, and recurrence. nih.govmdpi.com Research has highlighted the crucial role of ERRα in the maintenance of breast cancer stem cells (BCSCs), with XCT790 being used as a tool to inhibit its function. nih.gov
Inhibition of Mammosphere Size and Mammosphere Formation Efficiency in Breast Cancer Cells
Mammosphere formation is a key characteristic of cancer stem-like cells. nih.gov Studies have demonstrated that the inhibition of ERRα by XCT790 significantly reduces both the size and formation efficiency of mammospheres in breast cancer cell lines such as MCF7 and MDA-MB-231. nih.govresearchgate.net Treatment with XCT790 has been shown to dose-dependently inhibit MCF7 mammosphere formation, with a reported IC-50 of 10 μM. nih.govresearchgate.net This inhibition of mammosphere formation suggests that mitochondrial biogenesis, which is governed by the ERRα-PGC1 signaling pathway, is essential for the survival and propagation of cancer stem-like cells. nih.govoncotarget.com The inhibitory effect of XCT790 on mammosphere formation can be reversed by the mitochondrial fuel, Acetyl-L-Carnitine (ALCAR), further supporting the importance of mitochondrial function in CSCs. oncotarget.comfrontiersin.org
Suppression of Breast Cancer Stem Cell (BCSC) Migration and Invasion
The migration and invasion of cancer cells are critical steps in metastasis. Research has shown that inhibiting ERRα with XCT790 can suppress the migration and invasion of BCSCs derived from the mammospheres of MCF7 and MDA-MB-231 cells. researchgate.net This effect is associated with the downregulation of epithelial-mesenchymal transition (EMT) markers, including vimentin, Snail, Slug, and N-cadherin. researchgate.net Conversely, overexpression of ERRα has been found to increase the migration and invasion of BCSCs. researchgate.net In vivo studies using nude mice have further demonstrated that XCT790 treatment can inhibit the metastasis of MDA-MB-231 tumor xenografts. nih.gov
Neuroprotective Effects in Models of Proteotoxicity
Proteotoxicity, resulting from the accumulation of misfolded protein aggregates, is a hallmark of several neurodegenerative diseases. frontiersin.org XCT790 has been investigated for its potential neuroprotective effects in models of proteotoxicity, particularly those involving α-synuclein aggregation, which is characteristic of Parkinson's disease. frontiersin.orgresearchgate.net
Induction of General Autophagy and Enhanced Starvation-Induced Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of cellular components, including misfolded proteins. frontiersin.org XCT790 has been identified as an inducer of autophagy. researchgate.netnih.gov It has been shown to induce general autophagy and enhance starvation-induced autophagy in various cell models, including yeast and mammalian cells. researchgate.netnih.gov Mechanistically, XCT790 induces autophagy in an mTOR-independent manner. frontiersin.orgresearchgate.netnih.gov The induction of autophagy by XCT790 is dependent on ERRα, as validated by siRNA-mediated knockdown and overexpression approaches. frontiersin.orgresearchgate.netnih.gov
Clearance of Toxic Misfolded Protein Aggregates (e.g., α-synuclein) through Aggrephagy
Aggrephagy is a selective form of autophagy that targets protein aggregates for clearance. frontiersin.orgresearchgate.net XCT790 has been shown to alleviate the adverse effects of α-synuclein-mediated proteotoxicity by clearing these toxic aggregates in an autophagy-dependent manner. researchgate.netnih.gov In a preclinical mouse model of Parkinson's disease, XCT790 exerted neuroprotective effects in dopaminergic neurons by inducing autophagy to clear toxic protein aggregates. frontiersin.orgresearchgate.netnih.gov This clearance of α-synuclein aggregates was associated with an amelioration of motor co-ordination deficits in the animal model. frontiersin.orgresearchgate.netnih.gov Time-lapse imaging has shown that the clearance of α-synuclein aggregates is a dynamic process. nih.gov
Neuroprotective Effects in Models of Proteotoxicity
Amelioration of Motor Co-ordination Deficits in Preclinical Models of Parkinson's Disease
In a preclinical mouse model of Parkinson's disease (PD), the small molecule XCT790 has demonstrated neuroprotective effects and the ability to alleviate motor coordination deficits. frontiersin.orgnih.gov Research indicates that XCT790 exerts these effects within the dopaminergic neurons of the substantia nigra, a brain region critically affected in Parkinson's disease. frontiersin.orgnih.gov The mechanism behind this improvement is linked to XCT790's ability to induce autophagy, a cellular cleaning process, which helps clear toxic protein aggregates, such as α-synuclein, that are a hallmark of PD. frontiersin.orgnih.govnih.gov By promoting the removal of these harmful protein clumps, XCT790 was found to be neuroprotective and capable of ameliorating motor deficits in animal models. frontiersin.orgnih.govnih.gov
ERRα-Dependent Modulation of Autophagosome Formation
XCT790's influence on cellular health extends to its ability to modulate the formation of autophagosomes, the key structures in the autophagy process. This modulation is dependent on its interaction with Estrogen-Related Receptor α (ERRα). frontiersin.orgnih.gov Studies have identified ERRα as a new molecular player in aggrephagy—the selective autophagy of protein aggregates—where it functions to keep the autophagy process in check by inhibiting the formation of autophagosomes. frontiersin.orgnih.govnih.gov
XCT790 acts as an inverse agonist to ERRα. frontiersin.orgnih.gov In the basal state, ERRα is localized to autophagosomes. frontiersin.orgnih.gov When autophagy is induced by XCT790, this localization is lost, which is accompanied by an increase in the biogenesis of autophagosomes. frontiersin.orgnih.govnih.gov This action is achieved in a manner independent of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and autophagy. frontiersin.orgnih.gov The ERRα-dependent mechanism was validated through experiments using siRNA-mediated knockdown and overexpression of ERRα. frontiersin.orgnih.govnih.gov These studies confirmed that XCT790 clears α-synuclein aggregates in an autophagy-dependent and ERRα-dependent manner. frontiersin.orgnih.gov
Effects on Specific Cancer Types and Other Diseases
Triple-Negative Breast Cancer (TNBC)
XCT790, a selective inverse agonist of ERRα, has been shown to effectively suppress the growth and spread of triple-negative breast cancer (TNBC) cells. nih.govdovepress.com High expression of ERRα in TNBC is associated with poor clinical outcomes, making it a viable therapeutic target. dovepress.comoncotarget.com
Laboratory studies demonstrate that XCT790 inhibits the proliferation of TNBC cell lines, such as MDA-MB-231 and BT-549, in a concentration-dependent manner. nih.gov It also induces cell cycle arrest, specifically in the G2/M phase, and promotes mitochondrial-related apoptosis. nih.govdovepress.com Furthermore, XCT790 has been found to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and metastasis, by increasing the expression of E-cadherin while decreasing fibronectin and vimentin. oncotarget.comnih.gov In vivo experiments using xenograft models confirmed these findings, showing that XCT790 significantly suppresses tumor growth and lung metastasis. nih.govoncotarget.com
| Cell Line | IC₅₀ Value (48h) | Reference |
|---|---|---|
| MDA-MB-231 | 13.7 μM | nih.gov |
| BT-549 | 13.3 μM | nih.gov |
The anti-cancer effects of XCT790 in TNBC are mediated through its interaction with multiple intracellular signaling pathways, often involving reactive oxygen species (ROS). nih.gov Research shows that XCT790 can increase the generation of ROS, primarily by inhibiting SOD1/2. nih.govoncotarget.com This elevation in ROS is a key upstream event that triggers further cellular responses, including endoplasmic reticulum (ER) stress and growth arrest. nih.govdovepress.com
XCT790 treatment rapidly activates several signal molecules, including ERK1/2, p38-MAPK, JNK, and Akt, as well as the NF-κB pathway components p65 and IκBα. nih.govoncotarget.com The interplay between these pathways and ROS appears to be complex, involving positive feedback loops. For instance, inhibitors of the ERK, JNK, Akt, and NF-κB pathways were found to attenuate the ROS generation induced by XCT790. nih.govoncotarget.com This suggests the existence of AKT/ROS and ERK/ROS positive feedback loops, as well as NF-κB/ROS and ROS/p38-MAPK pathways, which are activated in TNBC cells following treatment with XCT790. nih.govdovepress.comoncotarget.com
| Pathway/Loop | Key Molecules Involved | Downstream Effect | Reference |
|---|---|---|---|
| AKT/ROS Positive Feedback Loop | Akt, ROS | Growth Arrest, Apoptosis | nih.govoncotarget.com |
| ERK/ROS Positive Feedback Loop | ERK1/2, ROS | Growth Arrest, Apoptosis | nih.govoncotarget.com |
| NF-κB/ROS Pathway | p65, IκBα, ROS | Growth Arrest, ER Stress | nih.govdovepress.com |
| ROS/p38-MAPK Pathway | ROS, p38-MAPK | Growth Arrest, Apoptosis | nih.govdovepress.com |
Recent phosphoproteomic studies have highlighted the mitogen-activated protein kinase (MAPK) pathway, specifically MAPK1 (also known as ERK2), as a key target of XCT790 in TNBC cells. nih.gov Research shows that ERRα directly binds to ERK and modulates its phosphorylation, thereby affecting downstream pathway activation. nih.gov Interestingly, the inhibition of ERRα by XCT790 leads to the activation of ERK signaling. nih.gov
This finding has significant therapeutic implications. nih.gov While activating a pro-survival pathway like ERK might seem counterintuitive for a cancer treatment, this effect can be exploited. nih.govyu.edu Studies have demonstrated that combining the ERRα inverse agonist XCT790 with a MEK1/2 inhibitor (which blocks the ERK pathway) results in a significant increase in apoptosis and inhibition of cell migration and invasion in TNBC cells. nih.gov This suggests that the activation of ERK signaling by XCT790 creates a vulnerability in ERRα-positive TNBC cells, making them susceptible to MAPK pathway inhibitors. nih.govyu.edu This combination therapy approach paves the way for the potential use of MAPK inhibitors in the treatment of this aggressive breast cancer subtype. nih.gov
Activation of Intracellular Signaling Pathways (e.g., AKT/ROS, ERK/ROS, NF-κB/ROS, ROS/p38-MAPK Positive Feedback Loops)
Pancreatic Cancer
Pancreatic cancer (PC) is a highly aggressive malignancy with limited effective treatment options, largely due to its chemoresistance. nih.govmedsci.org Research has explored the potential of XCT790, an inverse agonist of estrogen-related receptor alpha (ERRα), in overcoming these challenges, particularly in combination with standard chemotherapeutic agents. nih.govmedsci.org
Studies have demonstrated that XCT790 exhibits a synergistic anticancer effect when combined with gemcitabine, a first-line chemotherapy for pancreatic cancer. nih.govbiorxiv.org This combination has been shown to be more effective at inhibiting tumor growth than either agent used alone. nih.govamegroups.org In vitro experiments on pancreatic cancer cell lines revealed that the combined treatment synergistically suppressed cell viability and proliferation. nih.govresearchgate.net Furthermore, in vivo studies using xenograft and mini-patient-derived xenograft (mini-PDX) models confirmed the synergistic antitumor activity of the gemcitabine and XCT790 combination. nih.govmedsci.org The combination therapy was observed to remarkably decrease the proliferation of tumor cells in these models, suggesting a potential strategy to overcome gemcitabine resistance. nih.govmedsci.org
Table 1: Synergistic Effects of XCT790 and Gemcitabine on Pancreatic Cancer Cells
| Cell Line | Effect | Observation | Citation |
|---|---|---|---|
| Pancreatic Cancer Cells | Cytotoxicity | Combination of XCT790 and gemcitabine showed synergistic cytotoxicity. | medsci.orgmedsci.org |
| Pancreatic Cancer Cells | Colony Formation | Co-treatment synergistically inhibited colony formation. | researchgate.net |
| Mini-PDX Models | Tumor Growth | Combination of gemcitabine and XCT790 synergistically decreased tumor cell proliferation. | nih.govmedsci.org |
XCT790, both alone and in combination with gemcitabine, has been shown to significantly inhibit key processes involved in pancreatic cancer progression and metastasis. nih.govresearchgate.net Research indicates that the combination treatment synergistically weakens the migration and invasion capacities of pancreatic cancer cells. nih.govresearchgate.net
Epithelial-to-mesenchymal transition (EMT) is a crucial process that allows cancer cells to gain migratory and invasive properties. mdpi.comnih.govfrontiersin.org The combination of XCT790 and gemcitabine has been found to inhibit EMT in pancreatic cancer cells. nih.gov This is evidenced by the increased expression of epithelial markers like E-cadherin and ZO-1, and the decreased expression of mesenchymal markers such as N-cadherin, vimentin, and snail. nih.gov
Table 2: Impact of XCT790 and Gemcitabine on Pancreatic Cancer Cell Motility and EMT
| Process | Effect of Combination Therapy | Key Markers | Citation |
|---|---|---|---|
| Migration | Synergistic Inhibition | - | nih.govresearchgate.net |
| Invasion | Synergistic Inhibition | - | nih.govresearchgate.net |
| EMT | Synergistic Inhibition | ↑ E-cadherin, ↑ ZO-1, ↓ N-cadherin, ↓ Vimentin, ↓ Snail | nih.gov |
The combination of XCT790 and gemcitabine has been observed to induce cell cycle arrest at the G0/G1 phase in pancreatic cancer cells. nih.govresearchgate.net This effect is synergistic, meaning the combination is more potent at halting the cell cycle than either drug individually. nih.govresearchgate.net The induction of G0/G1 arrest prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. europeanreview.orgmdpi.com Mechanistically, this cell cycle arrest is associated with the downregulation of key regulatory proteins such as CDK2, CDK4, cyclin B1, and cyclin D1, and the upregulation of cell cycle inhibitors p21 and p27. nih.govmedsci.org
The MEK/ERK signaling pathway is a critical driver of cell proliferation and survival in many cancers, including pancreatic cancer. mdpi.commdpi.com Research has shown that the anticancer effects of XCT790 and gemcitabine in pancreatic cancer are mediated, at least in part, through the suppression of the MEK/ERK pathway. nih.govmedsci.org Treatment with the combination of XCT790 and gemcitabine significantly suppressed the protein levels of phosphorylated MEK (p-MEK) and phosphorylated ERK1/2 (p-ERK1/2), without affecting the total levels of MEK and ERK. nih.govmedsci.org This indicates that the combination therapy inhibits the activation of this key signaling cascade. scispace.com Further experiments demonstrated that overexpression of ERRα or activation of ERK could lessen the cytotoxic effects of the combination treatment, confirming the role of the MEK/ERK pathway in the observed antitumor effects. medsci.org
Induction of G0/G1 Cell Cycle Arrest
Endometrial Carcinoma (EC)
The therapeutic potential of XCT790 has also been investigated in the context of endometrial carcinoma (EC), another hormone-related cancer.
Studies have shown that XCT790 is effective in both estrogen receptor-positive (ER-positive) and estrogen receptor-negative (ER-negative) endometrial cancer cell lines. nih.govresearchgate.net Interestingly, research indicates that XCT790 may have a stronger inhibitory effect on ERα-positive EC cells compared to ERα-negative cells. nih.gov In ERα-negative EC cells, which often exhibit high expression of ERRα, XCT790 has been shown to inhibit ERRα-induced transcriptional activity, suppress cell proliferation and colony formation, and induce apoptosis. nih.gov This suggests that XCT790 could be a potential therapeutic agent for different subtypes of endometrial cancer, irrespective of their ER status. dana-farber.orgmedchemexpress.com
Strategy for Antitumor Treatment through ERRα Downregulation
The transcription factor estrogen-related receptor alpha (ERRα) is a crucial regulator of cellular energy metabolism and mitochondrial biogenesis. nih.govnih.gov Its increased expression has been observed in various cancers, including breast, ovarian, prostate, and colon cancers, suggesting its role in cancer progression. nih.govoup.com ERRα's ability to control bioenergetic processes makes it a compelling target for anticancer therapies, particularly in high-energy-demand tumors. nih.gov The inverse agonist XCT790 has been identified as a compound that can reduce ERRα protein levels, likely through proteasome degradation. nih.govoncotarget.com
In research models, targeting ERRα with XCT790 has been shown to inhibit cancer cell growth. nih.govspandidos-publications.com This inhibition is not typically associated with apoptosis but rather with impaired cell cycle progression and necrotic cell death resulting from cellular energy failure. nih.gov Specifically, in adrenocortical carcinoma (ACC) cells, XCT790 treatment leads to a G1/S transition arrest in the cell cycle. This is accompanied by a decrease in the protein levels of Cyclin D1 and Cyclin E, while the levels of CDK2 and CDK4 remain unaffected. researchgate.net The retinoblastoma protein (Rb) is also found in a hypophosphorylated state following XCT790 treatment. researchgate.net
Studies have demonstrated that XCT790 can reduce the proliferation of various cancer cell lines, including those of the lung and triple-negative breast cancer. oncotarget.comnih.gov In pancreatic cancer cells, combining XCT790 with the chemotherapy drug gemcitabine has a synergistic effect, suppressing cell viability, proliferation, migration, and invasion. nih.gov This combined treatment also leads to G0/G1 cell cycle arrest and apoptosis, associated with the downregulation of both ERRα and the MEK/ERK signaling pathway. nih.gov
In endometrial cancer, XCT790 has been shown to inhibit tumor growth in xenograft models. mdpi.comresearchgate.net The compound's anti-tumor activity is linked to a reduction in the expression of ERRα and its downstream target HMGCS1. mdpi.com Furthermore, in colon cancer cells, downregulation of ERRα has been found to reduce the expression of genes involved in glycolysis, the tricarboxylic acid cycle, and lipid synthesis. oup.com
Adrenocortical Carcinoma (ACC)
Adrenocortical Carcinoma (ACC) is a rare and aggressive malignancy with limited effective treatment options. nih.gov Research has focused on the role of Estrogen-Related Receptor alpha (ERRα) in ACC, identifying it as a potential therapeutic target. nih.govnih.gov The pharmacological inhibition of ERRα using its inverse agonist, XCT790, has been investigated in various ACC cell line models. nih.govmdpi.com
Modulation of Metabolic Profile and Suppression of Aggressive Phenotype
Studies have shown that ERRα plays a significant role in regulating the metabolism of ACC cells. nih.govmdpi.com The inhibition of ERRα using XCT790 leads to a shift in the metabolic profile of ACC cells towards a low-energy state. nih.govmdpi.com This is characterized by a decrease in both oxidative phosphorylation and glycolysis. mdpi.com
In the H295R ACC cell line, treatment with XCT790 resulted in a dose-dependent decrease in the total ATP production rate. mdpi.com Similarly, in the SW13 ACC cell line, XCT790 treatment led to a reduction in ATP content and mitochondrial metabolism. mdpi.comnih.gov This modulation of the metabolic profile is associated with a suppression of the aggressive phenotype of ACC cells. nih.govmdpi.com Specifically, the expression of Vimentin, a marker of a more aggressive and migratory phenotype, is reduced following a decrease in ERRα levels. nih.govmdpi.com
Prevention of Growth in Mitotane-Resistant ACC Cells
A significant challenge in treating ACC is the development of resistance to the standard-of-care drug, mitotane. nih.govmdpi.com Research has demonstrated that targeting ERRα with XCT790 can effectively prevent the growth of mitotane-resistant ACC cells. nih.govmdpi.com In the mitotane-resistant MUC-1 cell line, XCT790 treatment was shown to reduce ERRα protein expression and inhibit colony formation. mdpi.com While the total ATP content in MUC-1 cells was not significantly affected by XCT790, higher doses induced a shift towards increased glycolytic function. mdpi.comnih.gov These findings suggest that inhibiting ERRα could be a valuable therapeutic strategy for patients with mitotane-resistant ACC. nih.govmdpi.com
Reduction of Cell Motility and Spheroid Formation
The aggressive nature of ACC is partly attributed to its high cell motility and ability to form spheroids, which are indicative of cancer stem-cell-like properties. mdpi.comoncotarget.com Pharmacological inhibition of ERRα with XCT790 has been shown to reduce both cell motility and spheroid formation in various ACC cell lines, including H295R, SW13, and the mitotane-resistant MUC-1 line. mdpi.comnih.gov In H295R cells, XCT790 dose-dependently inhibited 3D-spheroid formation. oncotarget.com This effect on reducing the migratory and self-renewing capacity of ACC cells further underscores the potential of targeting ERRα as a therapeutic approach to combat ACC progression. nih.govmdpi.com
Table 1: Effects of XCT790 on Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | Effect of XCT790 | Research Finding |
|---|---|---|
| H295R | Modulation of Metabolic Profile | Dose-dependent decrease in total ATP production rate. mdpi.com |
| Reduction of Cell Motility | Reduced cell migration. mdpi.com | |
| Reduction of Spheroid Formation | Dose-dependently inhibited 3D-spheroid formation. oncotarget.com | |
| SW13 | Modulation of Metabolic Profile | Decreased ATP content and mitochondrial metabolism. mdpi.comnih.gov |
| Reduction of Cell Motility | Decreased cell motility. mdpi.com | |
| Reduction of Spheroid Formation | Reduced spheroid formation efficiency. mdpi.com | |
| MUC-1 (Mitotane-Resistant) | Prevention of Growth | Reduced colony formation. mdpi.com |
| Modulation of Metabolic Profile | Higher doses caused a shift to increased glycolytic function. mdpi.comnih.gov | |
| Reduction of Cell Motility | Reduced cell motility. mdpi.com |
Calcific Aortic Valve Disease (CAVD)
Calcific Aortic Valve Disease (CAVD) is a common heart condition characterized by the thickening and calcification of the aortic valve, for which there are currently no effective medical therapies. grantome.comnih.gov Recent research has highlighted the role of epigenetic dysregulation in the pathogenesis of CAVD, particularly in individuals with NOTCH1 haploinsufficiency. nih.govresearchgate.net
Correction of Disrupted Epigenetic Architecture in NOTCH1-Haploinsufficient Endothelial Cells
Studies using induced pluripotent stem cell (iPSC)-derived endothelial cells from patients with CAVD and NOTCH1 haploinsufficiency have revealed a disrupted epigenetic landscape. nih.govd-nb.info This disruption leads to the abnormal activation of pro-osteogenic, pro-inflammatory, and pro-oxidative signaling pathways. nih.govd-nb.info
A network-based screening of small molecules identified XCT790 as a compound capable of correcting the gene network dysregulation caused by NOTCH1 haploinsufficiency. nih.govnih.govahajournals.org Treatment with XCT790 was shown to restore the gene expression network in these diseased endothelial cells closer to a normal state. grantome.com The proposed mechanism of action for XCT790 in this context is through the inhibition of its known target, estrogen-related receptor alpha (ERRα). grantome.comnih.gov In support of this, direct repression of ERRα in normal human iPSC-derived endothelial cells led to a reduction in the WNT signaling effector TCF4, a key regulatory node that is upregulated in NOTCH1-haploinsufficient cells. nih.gov
Furthermore, the restorative effects of XCT790 on the dysregulated gene network were also observed in primary aortic valve endothelial cells from patients with sporadic CAVD. nih.gov In a mouse model of the disease, XCT790 was able to prevent and treat cardiac valve disease associated with NOTCH1 insufficiency. nih.gov These findings suggest that XCT790 holds promise as a potential therapeutic agent for CAVD by correcting the underlying epigenetic and transcriptional abnormalities.
Reduction of Calcification and Stenosis in Preclinical Mouse Models
The compound XCT790 has been investigated for its potential therapeutic effects in cardiovascular diseases, specifically in the context of calcific aortic valve disease (CAVD). patsnap.com Research has demonstrated its efficacy in reducing valvular calcification and stenosis in preclinical mouse models. grantome.comnih.gov XCT790 is identified as an inverse agonist of the estrogen-related receptor alpha (ERRα), a key factor in the progression of the disease. grantome.comnih.gov
In mouse models of CAVD, XCT790 was shown to effectively reduce aortic valve thickening, calcification, and stenosis. grantome.comnih.gov Studies using Ldlr−/− mice fed a high-fat diet showed that targeted delivery of XCT790 to the calcified aortic valve inhibited the osteogenic differentiation of valvular interstitial cells (VICs). mdpi.com This process is crucial as the conversion of VICs into osteoblast-like cells is a key event in the calcification of heart valves. patsnap.com One innovative approach involved using magnetic nanocarriers to deliver XCT790 directly to the diseased valve, which significantly suppressed calcium deposition and reduced stenosis. mdpi.comresearchgate.netfrontiersin.orgresearchgate.net
The mechanism of action involves the modulation of gene expression networks that are dysregulated in CAVD. nih.gov In human induced pluripotent stem cell (iPSC)-derived endothelial cells from patients with CAVD, XCT790 was able to restore the expression of numerous dysregulated genes to a more normal state. grantome.com It is proposed that XCT790 prevents aortic valve disease by inhibiting ERRα activity. grantome.com Furthermore, in an in-vitro model, XCT790 was shown to inhibit the transformation of valve interstitial cells into osteoblasts, a protective effect linked to the up-regulation of the antioxidant protein Hmox1. patsnap.com These findings present XCT790 as a promising candidate for a medical therapy for CAVD, a condition that currently only has invasive surgical treatments. grantome.comnih.gov
Table 1: Summary of XCT790 Effects in Preclinical Models of Aortic Valve Calcification
| Model | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|
| Mouse model of CAVD | Reduced valvular thickening, stenosis, and calcification in vivo. | Annotated to inhibit Estrogen-related receptor-α (ERRα). | grantome.comnih.gov |
| Ldlr−/− mice on high-fat diet | Targeted delivery via magnetic nanocarriers reduced aortic valve calcification and stenosis. | Inhibited osteogenic differentiation of valvular interstitial cells (VICs). | mdpi.comresearchgate.netresearchgate.net |
| Human iPSC-derived endothelial cells | Restored expression of dysregulated genes associated with CAVD. | Corrected gene dysregulation, including in key nodes like TCF4, SOX7, and SMAD1. | grantome.comnih.gov |
| In-vitro calcification model | Inhibited conversion of valve interstitial cells into osteoblasts. | Up-regulated the antioxidant protein Hmox1. | patsnap.com |
Other Investigated Conditions (e.g., Colon Cancer, Melanoma, Effects on Silkworm Metabolism)
Beyond its effects on cardiovascular disease, XCT790 has been studied in other biological and pathological contexts, notably in oncology and insect metabolism.
Colon Cancer
In the field of oncology, XCT790 has been examined as a potential agent against colon cancer. Research has shown that ERRα is highly expressed in colon cancer cells compared to normal colon fibroblasts. nih.gov XCT790, as a specific antagonist of ERRα, has demonstrated several anti-cancer effects in various colon cancer cell lines. nih.gov
Treatment with XCT790 was found to decrease the proliferation of multiple colon cancer cell types, including HCT-116, HT-29, and DLD-1. nih.govacs.org It achieves this, in part, by abrogating the protein expression of ERRα. nih.gov Furthermore, XCT790 treatment also led to a decrease in p53 protein expression in most tested colon cancer cell lines, regardless of their p53 status. nih.gov
In addition to inhibiting proliferation, XCT790 can suppress the migration of colorectal cancer (CRC) cells. nih.gov This effect is linked to a significant decrease in the expression and promoter activity of interleukin-8 (IL-8), a cytokine involved in cancer progression. nih.govresearchgate.net The compound was also shown to decrease the phosphorylation of ERK1/2 and STAT3, which are downstream signaling molecules of IL-8. nih.govresearchgate.net Moreover, studies have indicated that downregulating ERRα expression with XCT790 can enhance the cytotoxicity of conventional chemotherapy drugs like oxaliplatin, increasing apoptosis and reducing the survival rate of cancer cells. bvsalud.orgbvsalud.org
Melanoma
Research has also highlighted a particular sensitivity of melanoma cells to XCT790. acs.orgnih.gov Studies have shown that melanoma cell lines are susceptible to XCT790 at doses significantly lower than those required to affect colorectal cancer cell lines. acs.orgnih.gov The compound has been shown to inhibit the growth of melanoma tumors with elevated PGC1α expression, a coactivator of ERRα that promotes mitochondrial oxidative metabolism. aacrjournals.org
Mechanistically, the effects in melanoma are linked to mitochondrial function. In a study involving the tumor microenvironment, extracellular vesicles from adipocytes were found to promote melanoma cell aggressiveness by increasing mitochondrial mass and activity through PGC-1α expression. sciforum.net Treatment with XCT790 successfully counteracted these effects, suggesting that targeting this pathway could suppress melanoma progression. sciforum.net It is important to note, however, that some research indicates XCT790 can act as a potent mitochondrial uncoupler, rapidly depleting cellular ATP and activating AMP kinase (AMPK), and that these effects may be independent of its action on ERRα. acs.orgnih.govresearchgate.net
Table 2: Investigated Effects of XCT790 on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Citations |
|---|---|---|---|
| Colon Cancer | HCT-116, HT-29, DLD-1, Lim1215, HCT-15, SW480, WiDr, Caco-2 | Decreased proliferation; abrogated ERRα protein expression; decreased p53 protein expression. | nih.gov |
| Colon Cancer | SW480 | Suppressed wound healing and in vitro migration; decreased IL-8 expression; decreased phosphorylation of ERK1/2 and STAT3. | nih.gov |
| Colon Cancer | HCT-116 | Increased early apoptosis rate and decreased survival rate when combined with oxaliplatin. | bvsalud.org |
| Melanoma | MNT1 and others | High sensitivity leading to reduced cell viability; potent inactivation of mTORC1 signaling; activation of AMP kinase (AMPK). | acs.orgnih.gov |
| Melanoma | N/A (in vivo) | Blocked tumor growth in vivo. | aacrjournals.org |
| Melanoma | N/A (in vitro) | Counteracted adipocyte-induced increases in mitochondrial mass and activity. | sciforum.net |
Effects on Silkworm Metabolism
XCT790 has been utilized as a chemical tool to study the function of ERR in insects, such as the silkworm, Bombyx mori. nih.gov In insects, which lack estrogen receptors, ERR is thought to play a crucial role in modulating metabolism and energy conversion. nih.gov
Studies in silkworms have shown that ERR is expressed in key metabolic organs like the fat body and midgut. nih.gov The use of the ERR inhibitor XCT790 significantly inhibited the expression of several ERR target genes that are critical for metabolism, including BmTreh-1, BmTret-1, BmPK, BmPFK, and BmHK. nih.gov This disruption of metabolic gene expression resulted in difficulties during pupation for the silkworm larvae, ultimately leading to death. nih.gov This line of research highlights the powerful metabolic regulatory function of ERR in Lepidoptera and suggests that small molecule inhibitors of ERR could be explored for pest control. nih.gov
Advanced Research Methodologies and Approaches Utilizing Xct790
In Vitro Cellular and Biochemical Assays
In vitro assays provide controlled environments to study the direct effects of XCT790 on different cell types and biological processes.
Cell Proliferation and Viability Assessments
Cell proliferation and viability assays are fundamental methods used to determine how XCT790 affects the growth and survival of cells. Studies have shown that XCT790 can inhibit cell proliferation and reduce viability in various cancer cell lines, including those from colon, breast, and pancreatic cancers, often in a dose-dependent manner. oncotarget.comoncotarget.commedchemexpress.commedsci.org For example, XCT790 treatment inhibited the proliferation of MDA-MB-231 and BT-549 triple-negative breast cancer (TNBC) cells with IC₅₀ values around 13.7 µM and 13.3 µM, respectively, after 48 hours. oncotarget.com In adrenocortical cancer H295R cells, XCT790 treatment resulted in a dose- and time-dependent inhibition of proliferation, with a maximum effect observed at 10 µM. oncotarget.com Cell viability is commonly assessed using methods like the CellTiter-Glo luminescent assay or MTT and CCK-8 colorimetric assays, which measure ATP levels or metabolic activity as indicators of viable cells. acs.orgnih.govoncotarget.comcjter.comresearchgate.net
Detailed Cell Cycle Analysis via Flow Cytometry
Flow cytometry is employed to analyze the distribution of cells within different phases of the cell cycle (G1, S, G2/M) and to identify populations undergoing arrest. XCT790 has been shown to induce cell cycle arrest in various cell lines. oncotarget.commedsci.orgresearchgate.netnih.govfigshare.com For instance, XCT790 treatment led to G0/G1 cell cycle arrest in pancreatic cancer cells. medsci.org In TNBC cells, XCT790 decreased the percentage of cells in G2/M phases. oncotarget.com Another study reported that XCT790 caused cell cycle arrest at the mitotic phase in ERα-negative endometrial cancer cells. nih.gov Cell cycle analysis typically involves staining cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and then analyzing the fluorescence intensity of individual cells using a flow cytometer. researchgate.netresearchgate.netfigshare.com
Apoptosis and Programmed Cell Death Detection (e.g., Annexin V/FITC Staining, Caspase Activity Assays)
Apoptosis, or programmed cell death, is a critical process studied using XCT790. Assays like Annexin V staining and caspase activity measurements are widely used to detect apoptotic cells. wikipedia.orgresearchgate.netclinisciences.combiocompare.comsigmaaldrich.combiomol.com Annexin V staining, often coupled with a vital dye like PI, is used to identify cells that have translocated phosphatidylserine (B164497) to the outer cell membrane, an early event in apoptosis. wikipedia.orgresearchgate.netbiocompare.comsigmaaldrich.combiomol.com Caspase activity assays measure the activation of caspases, a family of proteases that play key roles in the execution phase of apoptosis. wikipedia.orgclinisciences.combiocompare.comsigmaaldrich.combiomol.com XCT790 has been shown to induce apoptosis in various cancer cell lines, including TNBC, hepatocarcinoma, and endometrial cancer cells. nih.govoncotarget.commedchemexpress.comnih.gov For example, XCT790 induced mitochondrial-related apoptosis in TNBC cells oncotarget.comoncotarget.com and activated caspases 3/7, 8, and 9 in hepatocarcinoma cells. nih.gov While some studies indicate XCT790 induces apoptosis medchemexpress.comnih.gov, others suggest it may lead to cell death via necrotic processes as a consequence of energy failure, rather than classical apoptosis, depending on the cell type and concentration used. oncotarget.com
Comprehensive Mitochondrial Function Assessment (e.g., Seahorse XFe96 Analyzer for ATP Rate, Mitochondrial Stress, Oxygen Consumption Rates)
Given XCT790's activity as a mitochondrial uncoupler, comprehensive assessment of mitochondrial function is a crucial research area. wikipedia.orgacs.orgnih.gov The Seahorse XFe96 Analyzer is a common tool for measuring real-time cellular bioenergetics, including oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), a measure of glycolysis. acs.orgnih.govresearchgate.netoncotarget.com Studies using Seahorse analysis have demonstrated that XCT790 significantly reduces mitochondrial respiration (OCR) and ATP levels. researchgate.netoncotarget.com It can also affect ECAR, sometimes shifting cells towards increased glycolytic function as a compensatory mechanism for impaired mitochondrial respiration. researchgate.netoncotarget.com XCT790's effect on mitochondrial function, including decreased mitochondrial membrane potential and increased oxygen consumption rates, is often observed at concentrations lower than those typically used to inhibit ERRα, highlighting its direct impact on mitochondria. acs.orgnih.gov
Quantitative Measurement of Intracellular Reactive Oxygen Species (ROS)
XCT790 has been shown to increase the generation of intracellular reactive oxygen species (ROS). oncotarget.comoncotarget.commendeley.comsemanticscholar.org ROS levels are quantitatively measured using fluorescent probes that are oxidized by ROS, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA). oncotarget.com Flow cytometry or fluorescence readers are then used to quantify the fluorescence intensity, which correlates with ROS levels. oncotarget.com Studies indicate that XCT790-induced ROS generation can play a significant role in its effects on cell growth arrest and the activation of various signaling pathways. oncotarget.comoncotarget.com The increase in ROS can occur through mechanisms such as the inhibition of superoxide (B77818) dismutase (SOD) enzymes. oncotarget.comoncotarget.comnih.gov
Gene Expression Analysis at Transcriptional (mRNA) and Translational (Protein) Levels
Analyzing gene expression at both the mRNA and protein levels provides insights into the molecular pathways affected by XCT790. Techniques such as quantitative real-time PCR (qPCR) are used to measure mRNA levels, while Western blotting is commonly used to assess protein expression. nih.govresearchgate.netbvsalud.orgresearchgate.net XCT790, as an ERRα inverse agonist, can influence the expression of genes regulated by ERRα, which are often involved in energy metabolism and mitochondrial biogenesis. nih.govnih.govoncotarget.comresearchgate.netmendeley.comdtic.mil Studies have shown that XCT790 can decrease ERRα protein levels, likely through proteasome degradation, without significantly affecting ERRα mRNA levels in some contexts. oncotarget.comresearchgate.net XCT790 treatment has also been shown to alter the expression of proteins involved in cell cycle regulation (e.g., p21, cyclins), apoptosis (e.g., Bcl-2, p53, caspases), and various signaling pathways (e.g., AKT, ERK, NF-κB). oncotarget.commedsci.orgresearchgate.netnih.govoncotarget.comnih.govbvsalud.orgpnas.org
| Assay Type | Measured Parameter(s) | Common Methods | Key Findings with XCT790 |
| Cell Proliferation and Viability | Cell number, metabolic activity, ATP levels | MTT, CCK-8, CellTiter-Glo | Inhibits proliferation and reduces viability in various cancer cells (dose-dependent). oncotarget.comoncotarget.commedchemexpress.commedsci.org |
| Cell Cycle Analysis | Distribution of cells in G1, S, G2/M phases | Flow cytometry (e.g., PI staining) | Induces cell cycle arrest (e.g., G0/G1, G2/M, mitotic phase). oncotarget.commedsci.orgresearchgate.netnih.govfigshare.com |
| Apoptosis and Programmed Cell Death Detection | Phosphatidylserine externalization, caspase activation | Annexin V staining (with PI), Caspase activity assays | Induces apoptosis (mitochondrial-related), activates caspases, may also cause necrotic cell death. nih.govoncotarget.comoncotarget.commedchemexpress.comnih.govoncotarget.com |
| Mitochondrial Function Assessment | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), ATP production, Mitochondrial Membrane Potential | Seahorse XFe Analyzer, JC-1 staining, MitoTracker Green | Reduces mitochondrial respiration (OCR), decreases ATP, can affect ECAR, alters mitochondrial membrane potential. acs.orgnih.govnih.govoncotarget.comresearchgate.netoncotarget.com |
| Intracellular Reactive Oxygen Species (ROS) | Levels of reactive oxygen species | Fluorescent probes (e.g., DCF-DA) followed by flow cytometry or fluorescence reading | Increases intracellular ROS levels. oncotarget.comoncotarget.commendeley.comsemanticscholar.org |
| Gene Expression Analysis | mRNA levels, Protein levels | qPCR, Western Blotting | Decreases ERRα protein (proteasome-dependent), alters expression of cell cycle, apoptosis, and signaling proteins. oncotarget.comresearchgate.netoncotarget.comnih.govbvsalud.orgresearchgate.netpnas.org |
Coactivator Interaction Studies (e.g., Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays)
TR-FRET assays are a key methodology used to study the interaction between nuclear receptors like ERRα and their coactivator proteins. ERRα is known to interact with transcriptional coactivators such as the peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) nih.govnih.govoup.com. These interactions are crucial for ERRα's ability to regulate gene expression nih.govoup.com.
TR-FRET coactivator displacement assays utilize labeled ERRα ligand-binding domain (LBD) and labeled coactivator peptides (containing LXXLL motifs, which are common interaction motifs) fishersci.comnih.govtandfonline.com. When ERRα and the coactivator peptide interact, a FRET signal is generated fishersci.com. XCT790, as an inverse agonist, binds to the ERRα LBD and induces a conformational change that reduces the affinity of ERRα for the coactivator peptide, leading to a decrease in the TR-FRET signal fishersci.comnih.gov.
Studies using TR-FRET assays have demonstrated that XCT790 dose-dependently decreases the FRET signal between ERRα-LBD and PGC-1α peptides, indicating its ability to disrupt this interaction fishersci.comtandfonline.com. For example, one study reported an IC₅₀ value of 0.37 µM for XCT790 in a FRET assay, indicating its potency in disrupting the ERRα-PGC-1α interaction tandfonline.com. Another study found an IC₅₀ of 0.681 µM for XCT790 in a similar TR-FRET assay tandfonline.com. These assays are valuable for identifying compounds that modulate ERRα-coactivator interactions and for understanding the molecular basis of ERRα activity fishersci.comnih.gov.
Mammosphere and Spheroid Formation Assays for Cancer Stemness Evaluation
Mammosphere and spheroid formation assays are in vitro techniques used to assess the self-renewal capacity and stemness characteristics of cancer cells. Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to drive tumor initiation, growth, metastasis, and recurrence nih.govaacrjournals.org. ERRα has been implicated in maintaining the stemness of various cancer types, including breast and prostate cancer nih.govaacrjournals.orgnih.govresearchgate.net.
XCT790 has been utilized in these assays to investigate the role of ERRα in cancer stemness. Studies have shown that treatment with XCT790 significantly reduces the efficiency and size of mammosphere formation in breast cancer cell lines, such as MCF7 and MDA-MB-231 cells nih.govresearchgate.netnih.gov. This reduction in mammosphere formation is accompanied by a decrease in the population of CD44⁺/CD24⁻ breast CSCs, a common marker profile for these cells nih.gov. XCT790 treatment has also been shown to downregulate the expression of key transcription factors involved in stem cell maintenance, including Oct4, Klf4, Sox2, Nanog, and c-Myc, in mammosphere-forming cells nih.gov.
In prostate cancer cells, ERRα overexpression promotes 3D spheroid formation capacity (stemness), while knockdown of ERRα reverses this effect aacrjournals.org. Although not explicitly stated for XCT790 in the provided snippets for prostate cancer, given its function as an ERRα inverse agonist, it is implied that XCT790 would similarly inhibit spheroid formation in these models. Studies in adrenocortical cancer cells also indicate that ERRα overexpression enhances spheroid formation, and XCT790 exposure can decrease cell motility, which is often associated with stemness characteristics mdpi.comresearchgate.net.
These findings suggest that ERRα plays a crucial role in maintaining cancer stem cell properties, and XCT790 can inhibit these characteristics in vitro.
Data Table: Effect of XCT790 on Mammosphere Formation
| Cell Line | XCT790 Concentration | Effect on Mammosphere Formation Efficiency | Effect on Mammosphere Size | Reference |
| MCF7 | 10 µM | Reduced by 50% | Significant reduction | researchgate.netnih.gov |
| MDA-MB-231 | Not specified | Significant reduction | Significant reduction | nih.gov |
| MCF7 (ERRα OE) | Not specified | Blocked | Not specified | nih.gov |
Cell Migration and Invasion Assays
Cell migration and invasion assays are fundamental in vitro methods used to evaluate the metastatic potential of cancer cells. ERRα has been shown to promote the migration and invasion of various cancer cell types, including endometrial, gastric, and breast cancer cells mdpi.comnih.govaging-us.comdovepress.comaacrjournals.org.
XCT790 has been extensively used in these assays to demonstrate the dependence of cancer cell motility on ERRα activity. Studies in endometrial cancer cells have shown that targeted inhibition of ERRα by XCT790 can suppress cell migration and invasion nih.govtandfonline.com. XCT790 treatment decreased the expression of transforming growth factor-beta (TGF-β), a cytokine involved in migration and invasion, and also reduced the expression of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes that degrade the extracellular matrix nih.gov. XCT790 was found to synergistically suppress the in vitro invasion of endometrial cancer cells when combined with anti-TGF-β neutralization antibody nih.gov.
In pancreatic cancer cells, XCT790 alone significantly weakened migration and invasion capacities, and its combination with gemcitabine (B846) displayed a synergistic inhibitory effect on these processes nih.govresearchgate.net. This was associated with the suppression of the epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis nih.govresearchgate.net.
XCT790 exposure has also been shown to decrease the migration of adrenocortical cancer cells in a dose-dependent manner mdpi.com. Similarly, inhibition of ERRα by siRNA or XCT790 significantly reduced wound-healing and invasion in triple-negative breast cancer cell lines dovepress.com.
These findings collectively highlight the role of ERRα in promoting cancer cell migration and invasion and demonstrate XCT90's effectiveness in inhibiting these processes in vitro.
Data Table: Effect of XCT790 on Cancer Cell Migration and Invasion
| Cancer Type | Cell Line(s) | Assay Type(s) | XCT790 Effect on Migration | XCT790 Effect on Invasion | Reference |
| Endometrial Cancer | HEC1A, ECC | Wound healing, Transwell | Suppressed | Suppressed | nih.govtandfonline.com |
| Pancreatic Cancer | Not specified | Transwell, Wound healing | Weakened (alone), Synergistic inhibition (with gemcitabine) | Weakened (alone), Synergistic inhibition (with gemcitabine) | nih.govresearchgate.net |
| Adrenocortical Cancer | H295R | Scratch, Boyden Chamber | Decreased (dose-dependent) | Not specified | mdpi.com |
| Triple-Negative Breast Cancer | BT-549, MDA-MB-231 | Wound-healing, Invasion | Significantly reduced | Significantly reduced | dovepress.com |
In Vivo Preclinical Models
In vivo preclinical models are essential for evaluating the efficacy of potential therapeutic agents and understanding their effects within a complex biological system. XCT790 has been tested in various xenograft and patient-derived xenograft (PDX) models to assess its antitumor and anti-metastatic properties.
Xenograft Models for Tumor Growth and Angiogenesis Studies
Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to study tumor growth and response to treatment. ERRα has been shown to play a role in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors) researchgate.netnih.govnih.govnih.govoncotarget.compnas.orgmedchemexpress.com.
Studies using xenograft models have demonstrated that XCT790 significantly inhibits tumor growth researchgate.netnih.govmedchemexpress.commedchemexpress.com. For instance, in a human endometrial cancer xenograft model, XCT790 treatment significantly inhibited in vivo tumor growth and angiogenesis nih.govmedchemexpress.com. This inhibition of angiogenesis was also observed in ERRα knockdown xenografts, with a reduction in microvascular density oncotarget.compnas.org. XCT790's ability to suppress angiogenesis is linked to its effect on ERRα, which can regulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) nih.govnih.govoncotarget.com.
In addition to inhibiting tumor growth and angiogenesis, XCT790 treatment in xenograft models has been shown to induce apoptosis (programmed cell death) in tumor cells nih.govmedchemexpress.commedchemexpress.com. These findings support the potential of targeting ERRα with agents like XCT790 as a strategy to inhibit tumor progression in vivo.
Data Table: Effect of XCT790 on Tumor Growth and Angiogenesis in Xenograft Models
| Cancer Type | Model Type | XCT790 Effect on Tumor Growth | XCT790 Effect on Angiogenesis | XCT790 Effect on Apoptosis | Reference |
| Endometrial Cancer | HEC-1A xenograft in BALB/c mice | Significantly inhibited | Significantly inhibited | Induced | nih.govmedchemexpress.commedchemexpress.com |
| Breast Cancer | Xenograft | Retarded (ERRα knockdown) | Impaired (ERRα knockdown) | Not specified | mdpi.comnih.gov |
| Endometrial Cancer | Xenograft (ERRα knockdown) | Significant reduction | Significant reduction | Induced | oncotarget.com |
| Human Breast Cancer | MDA-MB-435 xenograft | Severely diminished (DES treatment, ERR inhibitor) | Diminished (DES treatment, ERR inhibitor) | Not specified | pnas.org |
Patient-Derived Xenograft (PDX) Models for Pancreatic Cancer Research
Patient-derived xenograft (PDX) models involve implanting tumor tissue directly from a patient into immunocompromised mice. These models are considered to more closely mimic the heterogeneity and characteristics of human tumors compared to cell line-derived xenografts, making them valuable for preclinical research, particularly in aggressive and chemoresistant cancers like pancreatic cancer medsci.orginvivotek.comepo-berlin.com.
XCT790 has been investigated in PDX models, specifically in the context of pancreatic cancer. Studies have utilized mini-PDX models to evaluate the efficacy of XCT790, both as a monotherapy and in combination with standard chemotherapy agents like gemcitabine nih.govmedsci.orgnih.gov.
In pancreatic cancer mini-PDX models, the combination of gemcitabine and XCT790 remarkably and synergistically decreased the proliferation of tumor cells nih.govmedsci.org. This synergistic antitumor effect was further confirmed by the significant decrease in tumor size and weight observed in xenograft models treated with the combination therapy nih.gov. These findings suggest that targeting ERRα with XCT790, particularly in combination with existing treatments, holds promise as a therapeutic strategy for pancreatic cancer nih.govmedsci.orgnih.gov. The use of PDX models in this research provides a more clinically relevant assessment of XCT790's potential in treating pancreatic cancer.
Data Table: Effect of XCT790 in Pancreatic Cancer PDX Models
| Model Type | Treatment Combination | Effect on Tumor Cell Proliferation | Effect on Tumor Size and Weight | Reference |
| Mini-PDX | Gemcitabine + XCT790 | Remarkably and synergistically decreased | Not explicitly stated for mini-PDX, but synergistic decrease in xenografts | nih.govmedsci.org |
| Xenograft | Gemcitabine + XCT790 | Not explicitly stated | Remarkably decreased | nih.gov |
Mouse Models of Cardiovascular Diseases (e.g., Calcific Aortic Valve Disease)
Mouse models are instrumental in studying the pathogenesis of cardiovascular diseases and evaluating potential therapeutic interventions. XCT790 has been utilized in mouse models, particularly in the context of calcific aortic valve disease (CAVD) nih.govgrantome.comresearchgate.netnih.govbinasss.sa.crresearchgate.netfrontiersin.orgahajournals.orgnih.govescholarship.org. CAVD is characterized by the progressive fibrocalcific remodeling and thickening of aortic valve leaflets, leading to obstruction of blood flow binasss.sa.cr.
Studies have demonstrated that XCT790 can alleviate aortic valve calcification and stenosis in mouse models. For instance, in a high-fat diet-fed low-density lipoprotein receptor-deficient (Ldlr-/-) mouse model, nanocarriers effectively delivered XCT790 to the calcified aortic valve, inhibiting the osteogenic differentiation of valvular interstitial cells and reducing calcification and stenosis nih.govresearchgate.net. XCT790 has also shown efficacy in correcting aberrant gene networks and treating valve calcification in a mouse model of CAVD linked to NOTCH1 haploinsufficiency grantome.comnih.govnih.gov. This suggests XCT790's potential as a therapeutic candidate for preventing or treating CAVD grantome.comahajournals.org.
Omics-Based Research Applications
Omics technologies, such as proteomics and phosphoproteomics, provide comprehensive insights into the molecular landscape of cells and tissues, allowing for the identification of protein abundance changes and signaling pathway alterations. XCT790 has been employed in omics-based research to elucidate its effects on cellular processes.
Proteomic Analysis (e.g., Label-Free Quantitative Proteomics) for Protein Abundance and Pathway Alterations
Proteomic analysis, including label-free quantitative proteomics, has been used to investigate the impact of XCT790 treatment on protein abundance and pathway alterations in various cell lines mdpi.comoncotarget.comnih.gov. For example, label-free quantitative proteomic analysis of H295R adrenocortical cancer cells treated with XCT790 was performed to identify differentially regulated proteins mdpi.com. This analysis highlighted an important role for ERRα, a known target of XCT790, in the regulation of ACC metabolism mdpi.com. XCT790 treatment modified the energetic status of these cells toward a low energy profile and reduced the expression of Vimentin, a protein associated with a more aggressive phenotype mdpi.com.
Phosphoproteomic Analysis for Signaling Pathway Identification and Kinase Activation
Phosphoproteomic analysis focuses on identifying and quantifying protein phosphorylation events, which are crucial for regulating signaling pathways and kinase activation. XCT790 has been utilized in phosphoproteomic studies to uncover its effects on cellular signaling networks plos.orgnih.govresearchgate.netfigshare.com.
Phosphoproteomic analysis of cells treated with XCT790 has revealed significant changes in protein phosphorylation, indicating the modulation of various signaling pathways plos.orgnih.gov. For instance, phosphoproteomic analysis in triple-negative breast cancer (TNBC) cells treated with XCT790 identified significant phosphorylation changes, including the regulation of mitogen-activated protein kinase 1 (MAPK1) phosphorylation plos.orgnih.gov. These studies suggest that XCT790 can influence multiple signaling pathways, including MAPK, PI3K/Akt, and NF-κB signals, in a context-dependent manner nih.gov.
Chemical Biology and Computational Drug Discovery Methodologies
XCT790's properties make it valuable in chemical biology and computational drug discovery approaches, serving as a tool compound for target validation and mechanism elucidation, and in molecular docking studies.
Application as a Chemical Probe or Tool Compound for Target Validation and Mechanism Elucidation
XCT790 is frequently used as a chemical probe or tool compound to investigate the biological roles of its target proteins, particularly ERRα, and to elucidate underlying mechanisms nih.govwikipedia.orgtocris.comnih.govresearchgate.net. Its selectivity for ERRα at certain concentrations has made it a valuable reagent for perturbing ERRα activity and observing the resulting cellular effects tocris.comsigmaaldrich.com. However, it is important to consider its off-target effects, such as mitochondrial uncoupling and AMPK activation, especially at higher concentrations nih.govacs.orgresearchgate.netnih.govacs.org. Careful consideration of these alternate mechanisms is essential for accurate interpretation of biological observations when using XCT790 as a tool compound nih.gov.
XCT790 has been used to elucidate the role of ERRα in various processes, including cell differentiation, energy homeostasis, and metabolic syndromes nih.gov. By disrupting ERRα-coactivator complexes, XCT790 helps researchers understand the transcriptional regulation mediated by ERRα nih.govresearchgate.net.
Molecular Docking Techniques for Ligand-Receptor Interaction Prediction
Molecular docking techniques are computational methods used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the nature of ligand-receptor interactions. Molecular docking studies have been employed to investigate the binding mode of XCT790 with its target, ERRα rsc.orgpatsnap.comnih.govrsc.org.
These studies utilize computational tools like AutoDock Vina to perform docking simulations based on the structure of ERRα rsc.org. By analyzing the predicted binding poses and affinities, researchers can understand how XCT790 interacts with the ligand-binding pocket of ERRα rsc.orgrsc.org. Molecular dynamics simulations can further complement these studies by providing information on the stability of the ligand-receptor complex and the contributions of different residues to the binding energy rsc.orgrsc.org. These computational approaches contribute to the understanding of XCT790's mechanism of action at the molecular level and can aid in the design of novel compounds with improved affinity or selectivity patsnap.comnih.gov.
Genetic Manipulation Techniques for Mechanistic Elucidation
Genetic manipulation techniques provide complementary strategies to pharmacological interventions with XCT790 to understand the precise mechanisms by which ERRα influences cellular behavior. By altering the expression levels of ERRα, researchers can confirm whether the observed effects of XCT790 are indeed mediated through its interaction with this receptor or are due to off-target effects. nih.govacs.orgresearchgate.net
siRNA-Mediated Gene Knockdown for Target Validation
Small interfering RNA (siRNA) is a powerful tool used to specifically reduce the expression of target genes, such as ERRα. nih.govacs.orgdovepress.com By introducing synthetic siRNAs complementary to the ERRα mRNA sequence into cells, researchers can trigger the degradation of the mRNA, leading to a decrease in ERRα protein levels. nih.govdovepress.com
Studies utilizing siRNA-mediated knockdown of ERRα in conjunction with XCT790 treatment have been performed to validate the role of ERRα in various biological processes. For instance, research in cancer cells has shown that inhibiting ERRα with either its specific siRNA or XCT790 can suppress cell growth and migration. nih.govdovepress.com In endometrial cancer cells, both XCT790 and siRNA targeting ERRα demonstrated proliferation-inhibitory effects and induced apoptosis, although their relative effectiveness varied between ERα-positive and ERα-negative cells. dovepress.com Similarly, in breast cancer stem cells, both XCT790 treatment and ERRα knockdown using shRNA (short hairpin RNA, a type of RNAi) inhibited mammosphere formation, migration, and invasion. researchgate.net
Comparing the effects of XCT790 treatment with those of ERRα knockdown helps to confirm that the observed phenotypic changes are a direct consequence of reduced ERRα activity or expression. nih.govdovepress.com However, it is also important to consider findings where XCT790 exhibits ERRα-independent effects, such as mitochondrial uncoupling, which would not be replicated by ERRα knockdown alone. nih.govacs.orgresearchgate.net
The following table summarizes illustrative data from studies using siRNA to validate ERRα as a target in conjunction with XCT790.
| Cell Line | Treatment/Manipulation | Observed Effect (compared to control) | XCT790 Effect Consistent with siRNA? | Citation |
| MDA-MB-231, BT-549 (TNBC) | XCT790, si-ERRα | Suppressed cell growth | Yes | nih.gov |
| Endometrial Cancer Cells (ERα-positive/negative) | XCT790, siRNA-ERRα | Inhibited proliferation, induced apoptosis | Generally yes, with variations in efficacy depending on ERα status | dovepress.com |
| Breast Cancer Stem Cells (MCF7, MDA-MB-231) | XCT790, shERRα | Inhibited mammosphere formation, migration, invasion | Yes | researchgate.net |
| MNT1 cells | XCT790, si-ERRα vs si-LONRF1 (control) | XCT790 activates AMPK independently of ERRα | No (for this specific effect) | nih.govacs.org |
Gene Overexpression Studies to Confirm ERRα-Dependent Effects
Conversely, gene overexpression studies involve increasing the cellular levels of ERRα to examine the consequences of enhanced ERRα activity. This is typically achieved by transfecting cells with plasmids containing the ERRα gene sequence. mdpi.commedsci.orgnih.govspandidos-publications.com
Overexpression of ERRα allows researchers to determine if increased ERRα expression phenocopies the effects that are reversed or inhibited by XCT790 treatment or ERRα knockdown. For example, studies in adrenocortical cancer cells showed that stable ERRα overexpression promoted a more aggressive phenotype, characterized by increased cell migration and spheroid formation, while XCT790 treatment or shRNA-mediated ERRα reduction had the opposite effects. mdpi.com In pancreatic cancer cells, overexpression of ERRα attenuated the cytotoxicity induced by gemcitabine and XCT790, further supporting the role of ERRα in mediating the effects of XCT790 in this context. medsci.org
In rat mandibular condylar chondrocytes, overexpression of ERRα led to increased expression of certain differentiation markers, while XCT790 treatment inhibited ERRα protein expression and reduced the expression of these markers. spandidos-publications.com These findings collectively demonstrate how ERRα overexpression studies complement the use of XCT790 and knockdown techniques to build a comprehensive understanding of ERRα's functions.
However, interpreting overexpression results requires caution, as supraphysiological levels of a protein can sometimes lead to non-physiological effects. oup.com Some studies have noted that simply overexpressing ERRα did not always result in the expected opposite effects compared to XCT790 treatment or knockdown, suggesting the involvement of other factors or complex regulatory mechanisms. oup.com
The following table presents examples of findings from ERRα overexpression studies related to XCT790 research.
| Cell Line | Manipulation | Observed Effect (compared to control) | XCT790 Effect Opposite to Overexpression? | Citation |
| Adrenocortical Cancer Cells (H295R) | ERRα overexpression | Promoted aggressive phenotype (migration, spheroid formation) | Yes | mdpi.com |
| Pancreatic Cancer Cells | ERRα overexpression | Attenuated cytotoxicity of gemcitabine and XCT790 | Yes | medsci.org |
| Rat Mandibular Condylar Chondrocytes | ERRα overexpression | Increased expression of differentiation markers | Yes | spandidos-publications.com |
| LNCaP cells | ERRα overexpression | Did not respond as expected for certain genes | Not consistently observed | oup.com |
| Breast Cancer Stem Cells (MCF7) | ERRα overexpression | Increased migration and invasion | Yes | researchgate.net |
Together, siRNA-mediated knockdown and gene overexpression studies, when used in conjunction with pharmacological tools like XCT790, are essential for dissecting the complex roles of ERRα and validating the specificity of compound effects in various biological systems. nih.govnih.govmdpi.commedsci.orgnih.govnih.gov
Therapeutic Potential and Future Research Directions of Xct790
XCT790 as a Lead Compound for Development of Novel Therapeutic Agents
XCT790's potency and selectivity for ERRα have established it as a valuable tool compound for investigating the biological roles of this nuclear receptor. sigmaaldrich.comnih.govacs.org Its use in numerous cell biological processes has provided insights into pathways regulated by ERRα. acs.org The compound's ability to inhibit the constitutive activity of ERRα by disrupting its interaction with coactivators underscores its potential as a lead structure for designing new ERRα-targeted drugs. sigmaaldrich.comacs.orgresearchgate.net The recognition of ERRα as a key player in regulating cell differentiation, energy homeostasis, and metabolic syndromes further highlights the importance of compounds like XCT790 in drug discovery efforts. acs.orgresearchgate.net XCT790 is used as a lead compound in the development of new drugs targeting ERRα due to its high potency and selectivity. lookchem.com
Combination Therapy Strategies
The potential of XCT790 extends to its use in combination therapies, aiming to enhance the effectiveness of existing treatments and overcome mechanisms of drug resistance.
Enhancement of Conventional Chemotherapeutic Efficacy
Studies have indicated that targeting ERRα with inhibitors like XCT790 can decrease mitochondrial biogenesis in cancer cells, which may reduce their proliferation and increase sensitivity to chemotherapeutic agents. researchgate.net This suggests that combining XCT790 with conventional chemotherapies could potentially improve treatment outcomes.
Design of Synergistic Anticancer Drug Combinations
Research has demonstrated synergistic anticancer effects when XCT790 is used in combination with other therapeutic agents in specific cancer types. For instance, the combination of gemcitabine (B846) and XCT790 has shown synergistic activity against pancreatic cancer cells, suppressing cell viability, proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis. medsci.orgnih.govnih.govresearchgate.net This synergistic effect was observed both in vitro and in vivo models, including xenografts and mini-PDX models. medsci.orgnih.govnih.govresearchgate.net The combination of XCT790 and paclitaxel (B517696) has also been shown to synergistically inhibit mammosphere formation and the breast cancer stem cell population in breast cancer cells. researchgate.net Furthermore, combining XCT790 with Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) has shown enhanced anti-tumor effects in endometrial cancer cells compared to monotherapy. dovepress.com
Targeting Specific Disease Indications with XCT790 or its Derivatives
Based on its mechanism of action, XCT790 and compounds derived from it are being investigated for their therapeutic potential in several specific disease areas, particularly those where ERRα dysregulation or protein aggregation plays a significant role.
ERRα-Positive Cancers (e.g., Triple-Negative Breast Cancer, Pancreatic Cancer, Adrenocortical Carcinoma, Endometrial Carcinoma)
ERRα is highly expressed in various cancers, and its inhibition has shown promise in preclinical studies. XCT790, as an ERRα inverse agonist, has demonstrated the ability to suppress the growth of triple-negative breast cancer (TNBC) cells both in vitro and in vivo. oncotarget.com This effect is mediated through mechanisms including elevated ROS generation, induction of mitochondrial-related apoptosis, increased expression of growth inhibition-related proteins, and induction of ER-stress. oncotarget.com ERRα is considered a potential therapeutic target for TNBC. researchgate.netoncotarget.com
In pancreatic cancer, XCT790 has shown synergistic anticancer effects in combination with gemcitabine, highlighting its potential in treating this aggressive malignancy, particularly in ERRα-high tumors. medsci.orgnih.govnih.govresearchgate.net
Studies in adrenocortical carcinoma (ACC) cells have shown that XCT790 can modify the energetic status towards a low energy profile, reduce cell migration, and inhibit spheroid formation by decreasing ERRα protein levels. mdpi.com ERRα is considered an important target for designing new therapeutic strategies to combat ACC progression, and XCT790 has shown similar effects in different ACC cell lines. mdpi.comnih.gov
In endometrial carcinoma (EC), XCT790 has demonstrated proliferation-inhibitory effects and induced apoptosis in both ERα-positive and ERα-negative EC cells by downregulating ERRα expression. sigmaaldrich.comdovepress.comdovepress.comnih.gov ERRα may be a potential target for endocrine therapy in hormone-related cancers like EC. dovepress.comnih.gov
Neurodegenerative Disorders Characterized by Toxic Protein Aggregation (e.g., Parkinson's Disease)
While XCT790 is primarily known for its ERRα activity, its role as a mitochondrial uncoupler and activator of AMPK suggests potential relevance in neurodegenerative disorders. Protein aggregation is a common pathological feature in many neurodegenerative diseases, including Parkinson's disease (PD). taurx.comnih.govimrpress.comdntb.gov.ua Although direct research specifically linking XCT790 to inhibiting protein aggregation in PD was not prominently found in the search results, the broader understanding of mitochondrial dysfunction and energy metabolism dysregulation in neurodegeneration, coupled with XCT790's effects on these processes, suggests an area for potential future research. The activation of AMPK by XCT790, which is a master regulator of metabolic homeostasis, could be relevant in the context of neuronal health and disease. wikipedia.orgnih.govacs.orgdiscoverx.com Further investigation is needed to determine if XCT790 or its derivatives can directly impact protein aggregation pathways relevant to PD and other similar disorders.
Calcific Aortic Valve Disease
Calcific aortic valve disease (CAVD) is a progressive disorder characterized by the thickening and calcification of the aortic valve leaflets, leading to stenosis and impaired blood flow ahajournals.orgecrjournal.com. Currently, surgical valve replacement is the only effective treatment for severe CAVD, highlighting a significant unmet medical need ecrjournal.comgrantome.com. Research has explored the potential of XCT790 in addressing CAVD.
A chemical screen aimed at identifying compounds that could restore the expression of dysregulated genes in induced pluripotent stem cell (iPSC)-derived endothelial cells from patients with CAVD revealed XCT790 as a candidate grantome.com. XCT790 demonstrated efficacy in vivo, showing the ability to attenuate aortic valve thickening, calcification, and stenosis in a mouse model of CAVD grantome.comnih.govnih.gov. XCT790 is thought to prevent aortic valve disease, at least in part, by inhibiting ERRα grantome.com.
Further studies have investigated the mechanism by which XCT790 influences CAVD. It has been found to inhibit the osteogenic differentiation of valvular interstitial cells (VICs), a key process in valve calcification nih.govnih.govresearchgate.net. This inhibition of osteogenic differentiation and subsequent reduction in calcium deposition in the valve leaflets contributes to the alleviation of CAVD progression observed in preclinical models nih.govnih.gov.
Research is ongoing to fully determine the mechanism of action by which XCT790 corrects disease-associated gene expression and prevents CAVD grantome.com. Future studies aim to evaluate if XCT790 can treat established CAVD and to determine its efficacy in CAVD patient cells, including those without specific genetic mutations like in the NOTCH1 pathway grantome.com.
Addressing Off-Target Effects and Improving Specificity in Future Compounds
While XCT790 has proven valuable as a research tool and shows therapeutic potential, it is also recognized to have off-target effects, particularly its activity as a mitochondrial uncoupler at concentrations typically used to modulate ERRα wikipedia.orgdiscoverx.comacs.orgnih.gov. This off-target activity can confound the interpretation of biological observations attributed solely to ERRα inhibition acs.orgnih.gov. Addressing these off-target effects and improving the specificity of ERRα modulators are crucial for the development of future therapeutic compounds.
Strategies for Developing More Selective ERRα Modulators
The development of more selective ERRα modulators is a key area of research discoverx.comgrantome.com. XCT790 was developed based on its capacity to disrupt the interaction between ERRα and the coactivator PGC-1α tocris.comnih.gov. Future strategies could involve designing compounds that specifically target the ERRα-coactivator interface or other interaction sites crucial for ERRα activity, aiming to reduce interactions with off-target proteins.
Understanding the structural features of XCT790 that contribute to both its ERRα inverse agonism and its mitochondrial uncoupling activity is essential acs.org. This knowledge can guide the design of novel compounds with modified structures to enhance selectivity for ERRα while minimizing off-target effects acs.org. High-throughput screening and structure-activity relationship (SAR) studies of new chemical scaffolds can also identify compounds with improved specificity profiles vt.edu.
Mitigation of Undesired Mitochondrial Uncoupling Activity in Therapeutic Applications
XCT790 is a potent mitochondrial uncoupler, rapidly depleting cellular ATP pools and activating AMPK in an ERRα-independent manner wikipedia.orgdiscoverx.comacs.orgnih.gov. This uncoupling activity is similar to that of proton ionophores, disrupting the mitochondrial transmembrane electrochemical gradient wikipedia.orgdiscoverx.comacs.org. While mitochondrial uncoupling can have therapeutic implications in certain metabolic disorders like NAFLD, it is an undesired off-target effect when the primary goal is to modulate ERRα for other conditions like CAVD or cancer vt.edu.
Mitigating this undesired mitochondrial uncoupling activity in future ERRα modulators is critical for their therapeutic application acs.org. This can be approached through rational drug design based on a deeper understanding of the structural determinants of XCT790's uncoupling activity acs.org. Medicinal chemistry efforts can focus on synthesizing analogs of XCT790 or entirely new chemical entities that retain potent and selective ERRα modulation while exhibiting significantly reduced or absent mitochondrial uncoupling effects. Evaluating potential drug candidates for mitochondrial uncoupling activity early in the development process is essential to avoid advancing compounds with this confounding off-target effect.
Identification and Validation of Biomarkers for Patient Stratification
Identifying and validating biomarkers is crucial for patient stratification to determine which individuals are most likely to benefit from therapies targeting ERRα guidetopharmacology.orgdntb.gov.uanih.gov. Given the role of ERRα in various physiological and pathological processes, including metabolism and cancer, predictive biomarkers can help tailor treatments and improve therapeutic outcomes nih.govmdpi.comnih.gov.
Predictive Biomarkers of ERRα Dependence in Cancer
Predictive biomarkers of ERRα dependence in cancer could include the expression level of ERRα itself, as well as the expression of its target genes or associated signaling pathways nih.govnih.gov. For instance, ERRα can modulate the expression of genes involved in cell proliferation, metabolism, and angiogenesis nih.govmdpi.comnih.gov. Biomarkers could also encompass the status of co-receptors or coactivators that interact with ERRα, such as PGC-1α tocris.comnih.gov.
Research findings indicate that ERRα expression is elevated in certain cancer subtypes, like HER2-positive or ER-negative breast cancers, and those with P53 mutations dovepress.com. This suggests that ERRα expression could serve as a biomarker for identifying patients who might respond to ERRα-targeted therapies nih.govaacrjournals.orgdovepress.com. Further research is needed to validate these potential biomarkers in clinical settings and to establish reliable assays for their detection.
Advanced Drug Delivery Systems for Enhanced Therapeutic Index
The development of advanced drug delivery systems (DDSs) holds significant promise for enhancing the therapeutic index of compounds like XCT790 by improving their targeting, efficacy, and safety profile researchgate.netresearchgate.netmdpi.com. Targeted DDSs can deliver therapeutic agents specifically to the site of disease, minimizing exposure to healthy tissues and reducing off-target effects mdpi.com.
In the context of CAVD, where achieving targeted drug delivery to the aortic valve is challenging due to rapid blood flow, novel DDSs are being explored nih.govnih.govresearchgate.net. Magnetic nanoparticles (MNPs) loaded with XCT790 have been investigated as a targeted delivery strategy for CAVD nih.govnih.govresearchgate.netresearchgate.netmdpi.com. These MNPs, functionalized with targeting ligands such as a PAR2-targeting hexapeptide, can be guided to the calcified aortic valve using an external magnetic field nih.govnih.govresearchgate.net. This approach has shown promise in delivering XCT790 effectively to the site of calcification in mouse models, inhibiting VIC osteogenic differentiation and alleviating valve calcification and stenosis nih.govnih.govresearchgate.net.
Advanced DDSs can also control the release of the drug, ensuring that it is delivered at the appropriate concentration over time and in the correct cellular compartment nih.govmdpi.com. For example, nanosystems dependent on the lysosomal acidic environment for drug release have been developed for XCT790 delivery in CAVD, enhancing therapeutic efficacy researchgate.netmdpi.com. Given that ERRα is localized within the nucleus and XCT790 must enter the cell to exert its effects, effective targeted DDSs can facilitate intracellular delivery and increase the therapeutic effect of XCT790 while potentially reducing systemic side effects nih.gov.
Future research directions in this area include optimizing the design and surface modification of nanoparticles for improved targeting specificity, drug loading capacity, and controlled release kinetics mdpi.com. Exploring other types of advanced DDSs, such as liposomes, polymers, or exosomes, could also offer alternative strategies for delivering XCT790 or future ERRα modulators to target tissues mdpi.com.
Development of Nanocarrier-Based Approaches for Targeted Delivery
Developing nanocarrier-based approaches for targeted delivery of XCT790 is an active area of research, particularly to improve its efficacy and reduce potential off-target effects researchgate.netfrontiersin.orgmdpi.comnih.govnih.govcolab.wsresearchgate.net. Nanocarriers offer advantages such as enhanced drug encapsulation, improved stability, and controlled release, which can lead to better therapeutic outcomes mdpi.com.
In the context of calcific aortic valve disease (CAVD), targeted delivery of XCT790 using nanocarriers has shown promise in preclinical studies. Magnetic nanocarriers loaded with XCT790 have been developed to target calcified aortic valves researchgate.netfrontiersin.orgmdpi.comnih.govnih.govcolab.wsresearchgate.net. This approach aims to deliver the drug directly to the site of calcification, where XCT790 has been found to inhibit the osteogenic differentiation of valvular interstitial cells (VICs) researchgate.netnih.govnih.govresearchgate.net.
Research has demonstrated that magnetic nanocarriers can effectively transport XCT790 to calcified aortic valves under the influence of an external magnetic field researchgate.netmdpi.comnih.govnih.govcolab.wsresearchgate.net. This targeted delivery inhibited VIC osteogenic differentiation, leading to a reduction in aortic valve calcification and stenosis in mouse models researchgate.netnih.govnih.govresearchgate.net. The nanocarriers utilized in one study were based on poly(lactic-co-glycolic acid) (PLGA) and functionalized with a PAR2-targeting hexapeptide for dual-active targeting nih.govnih.govresearchgate.net. This targeted approach is particularly relevant for conditions like CAVD, where rapid blood flow and a lack of specific biomarkers make traditional drug delivery challenging mdpi.comnih.govnih.govresearchgate.net.
Exploration of Magnetic Targeting Strategies for Localized Therapy
Magnetic targeting strategies are being explored to achieve localized therapy with XCT790, especially in tissues that are difficult to target effectively through systemic administration researchgate.netfrontiersin.orgmdpi.comnih.govnih.govcolab.wsresearchgate.net. This approach leverages the responsiveness of magnetic nanoparticles (MNPs) to an exogenous magnetic field, allowing for the accumulation of drug-loaded nanocarriers at a specific site researchgate.netnih.gov.
In the context of CAVD, magnetic nanocarriers loaded with XCT790 have been successfully used in mouse models to target the calcified aortic valve researchgate.netfrontiersin.orgmdpi.comnih.govnih.govcolab.wsresearchgate.net. The application of an external magnetic field guided the accumulation of these nano-cargoes in the calcified leaflets researchgate.netnih.govresearchgate.net. This localized delivery strategy enhanced the concentration of XCT790 at the disease site, leading to improved therapeutic effects, such as the inhibition of osteogenic differentiation of VICs and the alleviation of calcification and stenosis researchgate.netnih.govnih.govresearchgate.net.
This research highlights the potential of combining magnetic targeting with nanocarrier technology to overcome challenges in delivering therapeutic agents to specific tissues, particularly in areas with high blood flow mdpi.comnih.govnih.govresearchgate.net. While promising, the clinical translation of magnetic targeting strategies presents challenges related to technical complexity and cost researchgate.netfrontiersin.org.
Investigation of XCT790 Analogues and Derivatives
The investigation of XCT790 analogues and derivatives is crucial for developing compounds with potentially improved potency, selectivity, pharmacokinetic profiles, and novel mechanisms of action apexbt.comresearchgate.net. Structure-activity relationship studies based on the XCT790 scaffold can lead to the identification of new ERRα modulators or compounds targeting related pathways.
One area of investigation involves modifying the structure of XCT790 to explore its impact on binding affinity and biological activity researchgate.net. For example, removal of the thiadiazole ring in XCT790 has been explored in the development of PROTACs, with modifications potentially improving binding affinity to ERRα researchgate.net.
Development of Proteolysis-Targeting Chimeras (PROTACs) Based on XCT790 Scaffolds for Targeted Protein Degradation
A significant area of research involves the development of Proteolysis-Targeting Chimeras (PROTACs) based on XCT790 scaffolds researchgate.net. PROTACs are bifunctional molecules designed to induce targeted degradation of specific proteins by hijacking the ubiquitin-proteasome system researchgate.net. By linking a ligand for the target protein (in this case, derived from XCT790 for ERRα) to a ligand for an E3 ubiquitin ligase, PROTACs bring the target protein and the ligase into close proximity, leading to ubiquitination and subsequent proteasomal degradation of the target protein researchgate.net.
PROTACs based on XCT790 scaffolds have been explored as a strategy for targeted degradation of ERRα researchgate.net. One reported approach involved appending a VHL ligand (which recruits the VHL E3 ligase) to a fragment derived from XCT790 researchgate.net. This strategy aims to achieve targeted protein degradation, offering a different modality compared to traditional occupancy-based inhibition by inverse agonists like XCT790 researchgate.net. The development of ERRα-targeted PROTACs represents a promising avenue for therapeutic intervention, particularly in diseases where ERRα plays a significant role researchgate.net.
Translational Research Challenges and Opportunities for Clinical Implementation
Translational research for XCT790 and its derivatives faces several challenges and opportunities on the path to clinical implementation. A key challenge is the complexity of drug delivery, particularly for targeted therapies like those utilizing nanocarriers and magnetic guidance researchgate.netfrontiersin.orgmdpi.comnih.govnih.govcolab.wsresearchgate.net. Ensuring the stability, biocompatibility, and efficacy of these delivery systems in a clinical setting requires extensive research and development. The technical complexity and cost associated with specialized delivery methods, such as magnetic targeting, also present hurdles for widespread clinical adoption researchgate.netfrontiersin.org.
Another challenge lies in fully characterizing the mechanisms of action of XCT790 and its analogues, including potential off-target effects and the intricate interplay with cellular metabolic pathways wikipedia.orgdiscoverx.commdpi.comnih.gov. While XCT790 is selective for ERRα over ERRγ, ERα, and ERβ, its mitochondrial uncoupling activity highlights the importance of understanding all its biological effects wikipedia.orgtocris.comselleckchem.commedchemexpress.comapexbt.comrndsystems.comcaymanchem.comdiscoverx.com.
Opportunities for clinical implementation arise from the diverse roles of ERRα in various diseases. Targeting ERRα with XCT790 or its derivatives holds potential for treating conditions such as certain cancers (including those resistant to chemotherapy), metabolic disorders, and calcific aortic valve disease selleckchem.commedchemexpress.comapexbt.comnih.govdtic.milmdpi.comnih.govdovepress.com. The demonstrated synergistic effects of XCT790 with existing therapies, like gemcitabine in pancreatic cancer, suggest potential for combination strategies nih.gov.
Further translational research is needed to optimize drug formulations, conduct rigorous preclinical studies to assess long-term efficacy and safety, and ultimately, perform well-designed clinical trials to evaluate the therapeutic benefit of XCT790 and its derivatives in human patients. Overcoming the challenges in targeted delivery and fully elucidating the biological activities will be critical for realizing the clinical potential of this class of compounds.
Q & A
Q. What is the primary molecular mechanism of XCT790, and how does it interact with ERRα and AMPK?
XCT790 acts as a potent, selective inverse agonist of estrogen-related receptor alpha (ERRα), disrupting its interaction with coactivators like PGC-1α and inducing proteasomal degradation of ERRα . At concentrations <10 μM, it specifically inhibits ERRα transcriptional activity (IC₅₀ = 300–500 nM in transient transfection assays) without affecting related receptors like ERRγ or ERα . Additionally, XCT790 activates AMP-activated protein kinase (AMPK) independently of ERRα by acting as a mitochondrial proton ionophore, uncoupling oxidative phosphorylation and reducing ATP production .
Q. What experimental models are commonly used to study XCT790's effects in cancer research?
Key models include:
- In vitro : Human cell lines (e.g., MCF7 [breast cancer], H295R [adrenocortical carcinoma], PaTu8988 [pancreatic cancer]) to assess proliferation, apoptosis, and mitochondrial function via MTT assays, flow cytometry, and immunoblotting .
- In vivo : Xenograft mouse models (e.g., MCF7 or H295R tumors) treated with XCT790 (2.5–4 mg/kg) to evaluate tumor growth suppression and metabolic changes .
- 3D cultures : Mammosphere assays (e.g., MCF7 mammospheres) to study cancer stem cell (CSC) inhibition via mitochondrial OXPHOS disruption .
Q. How should researchers optimize XCT790 dosage to balance efficacy and cytotoxicity?
- In vitro : Effective concentrations range from 5–10 μM. Toxicity (e.g., necrosis) occurs at >10 μM in HepG2 and H295R cells, necessitating dose-response validation via MTT assays .
- In vivo : 2.5–4 mg/kg administered intraperitoneally every 3 days reduces tumor volume by 52–70% without significant weight loss in xenograft models .
- Combination therapies : Synergistic effects with gemcitabine (e.g., 10 nM–1 μM) require dose matrices to calculate combination indices (CI) .
Q. What synergistic drug combinations enhance XCT790's antitumor effects?
- Gemcitabine : Suppresses MEK/ERK signaling and ERRα in pancreatic cancer, reducing proliferation and EMT markers (e.g., vimentin, Snail) .
- Tamoxifen/fulvestrant : Potentiates ERα degradation in breast cancer by cross-talk between ERRα and ER pathways .
- Statins (e.g., lovastatin) : Sensitizes NSCLC cells to EGFR-TKIs by suppressing cholesterol-driven ERRα re-expression .
Advanced Research Questions
Q. How do cell-type-specific responses to XCT790 complicate data interpretation?
- Cell cycle effects : XCT790 induces G0/G1 arrest in H295R and MCF7 cells via p21 upregulation but fails to activate p21 in MDA-MB231 cells .
- Apoptosis vs. necrosis : XCT790 triggers necrosis in H295R (via ATP depletion) but apoptosis in pancreatic cancer cells (via Bax/Bcl-2 modulation) .
- CSC inhibition : Efficacy in MCF7 mammospheres depends on ERRα-FOXM1-OXPHOS axis disruption, which varies across CSC subtypes .
Q. What ERRα-independent pathways does XCT790 modulate?
- Mitochondrial metabolism : XCT790 reduces TOM20 (mitochondrial mass marker) and OXPHOS complexes, independent of ERRα, via PGC-1α downregulation .
- Antiviral activity : Suppresses TBK1-IRF3 interaction, inhibiting IFN-I production and viral replication (e.g., VSV, HSV-1) .
- ROS modulation : Increases mitochondrial ROS in NSCLC, sensitizing cells to EGFR-TKIs .
Q. What challenges arise in translating XCT790's in vitro effects to in vivo models?
- Toxicity : High doses (>10 μM) cause off-target effects (e.g., AMPK hyperactivation), requiring pharmacokinetic studies to optimize bioavailability .
- Tumor microenvironment : ERRα's role in intratumoral androgen synthesis (e.g., prostate cancer) may limit efficacy in hormone-resistant contexts .
- Rescue effects : Overexpression of ERRα or MEK/ERK activators (e.g., tBHQ) reverses XCT790's cytotoxicity, necessitating pathway-specific validation .
Q. How does XCT790 differentially regulate autophagy and apoptosis?
- Autophagy induction : XCT790 increases autophagic vesicles (via LC3B-II and Beclin-1 upregulation) but blocks lysosomal degradation (Cathepsin B downregulation), leading to incomplete mitophagy .
- Apoptotic bypass : In H295R cells, XCT790 avoids caspase-3/PARP cleavage, favoring necrotic death due to bioenergetic collapse .
Q. What methodologies quantify XCT790's impact on mitochondrial function?
- ATP assays : Luminescence-based kits measure ATP depletion (e.g., 50% reduction in H295R cells at 10 μM) .
- MitoTracker staining : Flow cytometry quantifies mitochondrial mass reduction (e.g., 40% decrease in H295R) .
- Seahorse analysis : Evaluates OXPHOS inhibition via oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .
Q. Can XCT790 repurpose as an antiviral agent, and what mechanisms are involved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
